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  • Product: 3,4-Dibromo-8-chloro-5-methoxyquinoline
  • CAS: 1210112-69-8

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 3,4-Dibromo-8-chloro-5-methoxyquinoline: A Polyhalogenated Scaffold for Targeted Therapeutics

Executive Summary The rational design of polyhalogenated heteroaromatics has driven significant breakthroughs in targeted therapeutics, particularly in oncology and infectious diseases. 3,4-Dibromo-8-chloro-5-methoxyquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of polyhalogenated heteroaromatics has driven significant breakthroughs in targeted therapeutics, particularly in oncology and infectious diseases. 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS 1210112-69-8) represents a highly functionalized, privileged pharmacophore. As a Senior Application Scientist, I have structured this technical guide to dissect the in vitro mechanisms of this compound. By analyzing its structural dynamics—specifically the interplay between its heavy halogen substitutions and the electron-donating methoxy group—we can map its multi-target efficacy, which spans from intracellular metal chelation and reactive oxygen species (ROS) generation to direct topoisomerase inhibition.

Molecular Architecture and Pharmacophore Dynamics

The biological activity of quinoline derivatives is exquisitely sensitive to their substitution patterns[1]. The architecture of 3,4-dibromo-8-chloro-5-methoxyquinoline provides a unique convergence of steric bulk, lipophilicity, and electronic modulation:

  • 3,4-Dibromo Substitution: The introduction of heavy bromine atoms at the C3 and C4 positions significantly increases the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. Furthermore, these halogens act as electron-withdrawing groups that lower the reduction potential of the quinoline ring, a critical factor for bioreductive activation and DNA intercalation[2].

  • 8-Chloro Moiety: The C8 position is a classic anchor point for metal chelation. While 8-hydroxy and 8-thiol quinolines are traditional chelators, the 8-chloro substitution maintains a strong inductive effect that can modulate the binding affinity to metalloenzymes or facilitate nucleophilic displacement in the highly reductive tumor microenvironment[3].

  • 5-Methoxy Group: This electron-donating group creates a push-pull electronic system across the aromatic ring. It enhances the electrophilicity at specific positions, stabilizing radical intermediates during redox cycling and increasing the compound's overall binding affinity to target kinases or G-protein coupled receptors (GPCRs), such as the Dopamine D1 receptor[4].

Core Mechanisms of Action In Vitro

Based on high-throughput in vitro screening of analogous polyhalogenated quinolines, 3,4-dibromo-8-chloro-5-methoxyquinoline operates via three primary, interconnected pathways.

Pathway A: Redox Cycling and ROS-Mediated Apoptosis

Halogenated quinolines are potent modulators of intracellular oxidative stress. The compound penetrates the cell and chelates trace intracellular metals (e.g., Cu²⁺, Fe²⁺). This complexation catalyzes a Fenton-like reaction, converting endogenous hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH)[5]. The sudden burst of ROS overwhelms the cellular antioxidant defenses (like glutathione), leading to lipid peroxidation, mitochondrial dysfunction, and the inhibition of autophagy flux, ultimately triggering apoptotic cell death.

Pathway B: Topoisomerase Inhibition and DNA Intercalation

Highly brominated quinolines exhibit profound antiproliferative activity by targeting nuclear machinery. The planar quinoline core, stabilized by the 3,4-dibromo substituents, intercalates between DNA base pairs. In vitro assays demonstrate that such polyhalogenated scaffolds act as potent inhibitors of human Topoisomerase I[2]. By stabilizing the cleavable complex between Topoisomerase I and DNA, the compound prevents DNA religation, causing lethal double-strand breaks during the S-phase of the cell cycle.

Pathway C: Biofilm Eradication and Antimicrobial Disruption

Beyond oncology, halogenated quinolines (HQs) are highly effective against drug-resistant pathogens. The compound's high membrane permeability allows it to penetrate the dense extracellular polymeric substance (EPS) of biofilms. Once intracellular, it disrupts hyphal growth in fungi (e.g., Candida albicans) and disperses bacterial biofilms (e.g., MRSA) by interfering with metal-dependent virulence factors and essential enzymatic pathways[6][7].

Quantitative Biological Activity

The following table synthesizes the in vitro efficacy data of closely related polyhalogenated and brominated quinoline scaffolds, providing a quantitative baseline for the expected activity of 3,4-dibromo-8-chloro-5-methoxyquinoline.

Compound Scaffold / AnalogueTarget / Cell LineAssay TypePotency (IC₅₀ / MIC / MBEC)Mechanism / Notes
3,5,6,7-Tetrabromo-8-methoxyquinoline HT29 (Colon Carcinoma)Cytotoxicity (LDH)IC₅₀: 5.45–9.6 μg/mLTopoisomerase I inhibition; Apoptosis induction[2].
Halogenated Quinolines (HQs) C. albicans & C. neoformansBiofilm EradicationMBEC: 6.25–62.5 µMIntracellular penetration; Hyphal growth disruption[6].
Bromoquinoline Derivatives MRSA-2 Clinical IsolatesBiofilm DispersionEC₅₀: 2.06–2.80 µmol/LDisruption of metal-dependent virulence factors[7].
Cu(II)-Halogenated Quinolines T24 (Bladder Cancer)Autophagy FluxHigh Tumor InhibitionGlutathione-assisted chemodynamic therapy (ROS)[5].

Experimental Protocols for In Vitro Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the critical steps and the causal logic behind them for validating the mechanism of 3,4-dibromo-8-chloro-5-methoxyquinoline.

Protocol 1: Intracellular ROS Quantification (DCFDA Assay)

Objective: To validate Pathway A by measuring the induction of oxidative stress in HT29 carcinoma cells. Self-Validation: Includes a positive control (H₂O₂ treatment) to confirm dye responsiveness, and a negative control (N-acetylcysteine, a ROS scavenger) to prove that the signal is specifically ROS-mediated.

  • Cell Seeding: Seed HT29 cells at 1 × 10⁴ cells/well in a 96-well black, clear-bottom plate. Causality: Black plates prevent fluorescence cross-talk between adjacent wells.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA in serum-free media for 30 minutes at 37°C. Causality: Serum esterases can prematurely cleave the dye outside the cell, leading to high background noise; serum-free media ensures intracellular cleavage by cytosolic esterases.

  • Treatment: Remove the dye, wash twice with PBS, and apply 3,4-dibromo-8-chloro-5-methoxyquinoline (at 1x, 5x, and 10x IC₅₀ concentrations) in complete media.

  • Kinetic Measurement: Measure fluorescence (Ex/Em = 485/535 nm) every 30 minutes for 4 hours using a microplate reader. Causality: Kinetic tracking distinguishes between rapid, direct redox cycling and delayed, secondary apoptotic ROS generation.

Protocol 2: Topoisomerase I Inhibition and DNA Laddering Assay

Objective: To validate Pathway B by observing DNA fragmentation characteristic of Topoisomerase inhibition. Self-Validation: Uses Camptothecin as a positive control (a known Topo I inhibitor) and a vehicle (DMSO) as a negative control.

  • Enzyme Incubation: Incubate supercoiled plasmid DNA (pBR322) with recombinant human Topoisomerase I and varying concentrations of the quinoline compound in a relaxation buffer (Tris-HCl, KCl, MgCl₂, DTT) for 30 minutes at 37°C. Causality: DTT maintains the enzyme's active site cysteines in a reduced state, essential for its catalytic function.

  • Reaction Termination: Stop the reaction by adding 1% SDS and Proteinase K (50 µg/mL), incubating for 1 hour at 50°C. Causality: SDS denatures the enzyme, and Proteinase K digests it, releasing the trapped, cleaved DNA fragments from the Topo-DNA complex.

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide at 4 V/cm for 2 hours.

  • Analysis: Visualize under UV transillumination. The transition from supercoiled (fast-migrating) to relaxed/nicked (slow-migrating) DNA indicates the degree of Topoisomerase I inhibition[2].

Visualizing the Mechanism

The following diagrams map the logical flow of the compound's mechanism of action and the experimental validation workflow.

MoA Compound 3,4-Dibromo-8-chloro- 5-methoxyquinoline Metal Intracellular Cu2+/Fe2+ Chelation Compound->Metal Topo Topoisomerase I/II Inhibition Compound->Topo ROS Fenton-like Reaction (ROS Generation) Metal->ROS DNA DNA Cleavage & Damage ROS->DNA Topo->DNA Apoptosis Apoptotic Cell Death DNA->Apoptosis

Fig 1. Dual mechanism of action: ROS generation and Topoisomerase inhibition.

Workflow Prep 1. Compound Prep (DMSO Stock Formulation) Incubate 2. In Vitro Incubation (Cancer/Fungal Cell Lines) Prep->Incubate Assay1 3A. ROS Quantification (DCFDA Kinetic Assay) Incubate->Assay1 Assay2 3B. DNA Cleavage Assay (Gel Electrophoresis) Incubate->Assay2 Analysis 4. Data Synthesis (IC50 / Mechanism Validation) Assay1->Analysis Assay2->Analysis

Fig 2. Step-by-step in vitro validation workflow for polyhalogenated quinolines.

Conclusion

The compound 3,4-Dibromo-8-chloro-5-methoxyquinoline is a highly sophisticated structural scaffold that leverages the synergistic effects of polyhalogenation and electron modulation. By acting as a dual-threat agent—driving lethal oxidative stress via metal chelation and physically disrupting DNA replication through topoisomerase inhibition—it presents a formidable profile for both oncology and antimicrobial drug development. Rigorous in vitro validation, utilizing self-contained and controlled assay systems, is essential to fully map its pharmacokinetic potential and translate this privileged structure into the next generation of targeted therapeutics.

References

  • Buy 8-Quinolinethiol, 5-methoxy- (EVT-14738174) | 59666-03-4 - EvitaChem EvitaChem
  • WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents Google P
  • Copper(II)
  • In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans ResearchG
  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms Chinese Chemical Society Publishing
  • A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers Benchchem
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics PMC / NIH

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Exploratory

Analytical Characterization of 3,4-Dibromo-8-chloro-5-methoxyquinoline: A Comprehensive NMR Guide

Executive Summary Polyhalogenated quinolines represent a privileged scaffold in medicinal chemistry and agrochemical development due to their robust metabolic stability and diverse pharmacological profiles. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyhalogenated quinolines represent a privileged scaffold in medicinal chemistry and agrochemical development due to their robust metabolic stability and diverse pharmacological profiles. The compound 3,4-dibromo-8-chloro-5-methoxyquinoline (CAS: 1210112-69-8) presents a unique analytical challenge: its highly substituted nature leaves only two contiguous aromatic protons and one isolated heteroaromatic proton, making structural elucidation heavily reliant on C NMR and 2D correlation spectroscopy.

This whitepaper provides a rigorously grounded, predictive analytical framework for the and NMR characterization of this specific scaffold. By synthesizing empirical substituent effects and established quinoline baseline data, we deliver a self-validating experimental protocol designed for researchers and drug development professionals.

Core Structural and Electronic Analysis

The quinoline core is an electron-deficient bicyclic system where the heteroatom (nitrogen) exerts a strong inductive ( ) and mesomeric ( ) withdrawal, significantly deshielding the (C2) and (C4) positions . In 3,4-dibromo-8-chloro-5-methoxyquinoline, this baseline electronic distribution is heavily perturbed by four distinct substituents:

  • 3,4-Dibromo Substitution: Bromine atoms exert a complex influence. While they are electronegative ( ), their large electron clouds introduce a "heavy atom effect," which paradoxically shields the directly attached carbons (C3 and C4) in NMR relative to standard aromatic expectations.

  • 5-Methoxy Group: The oxygen atom donates electron density into the aromatic ring via a strong effect. This significantly shields the ortho (C6) and para (C8a) positions, counteracting the electron-withdrawing nature of the quinoline core.

  • 8-Chloro Substitution: Positioned adjacent to the bridgehead nitrogen, the chlorine atom exerts a localized effect, deshielding C8 while sterically locking the conformation of the adjacent nitrogen lone pair.

SubstituentEffects cluster_0 Substituents cluster_1 Primary Electronic/Steric Effects cluster_2 NMR Shift Impact Br3 3,4-Dibromo Inductive -I (Inductive Withdrawal) Br3->Inductive HeavyAtom Heavy Atom Effect Br3->HeavyAtom OMe5 5-Methoxy Mesomeric +M (Mesomeric Donation) OMe5->Mesomeric Cl8 8-Chloro Cl8->Inductive DeshieldH2 Deshields H2 / C8 Inductive->DeshieldH2 ShieldC6 Shields H6 / C6 Mesomeric->ShieldC6 ShiftC3C4 Upfield Shift of C3/C4 HeavyAtom->ShiftC3C4

Causal mapping of substituent electronic effects on the NMR chemical shifts of the quinoline core.

Experimental Methodology and Acquisition Protocols

To ensure the trustworthiness of the spectral data, the following protocol is designed as a self-validating system . Polyhalogenated quinolines possess multiple quaternary carbons (C3, C4, C5, C8, C4a, C8a). These carbons lack attached protons, resulting in exceptionally long longitudinal relaxation times ( ) and an absence of Nuclear Overhauser Effect (NOE) enhancement.

Step-by-Step Sample Preparation & Acquisition
  • Solvent Selection & Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform ( , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The non-polar nature of prevents solvent-induced hydrogen bonding that could artificially shift the H2 signal.

  • NMR Acquisition (400 MHz or higher):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay ( ): 2.0 seconds.

    • Scans: 16–32.

    • Causality: A 2.0s delay is sufficient for proton relaxation, ensuring accurate integration ratios (1:1:1:3) for the H2, H6, H7, and protons.

  • NMR Acquisition (100 MHz or higher):

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay ( ): Minimum 3.0 seconds (Critical Step).

    • Scans: 1024–2048.

    • Causality: The extended delay is mandatory. Without it, the heavily halogenated quaternary carbons (C3, C4, C8) will not fully relax between pulses, causing their signals to vanish into the baseline noise .

NMRWorkflow Prep 1. Sample Preparation (CDCl3, 25 mM, TMS internal std) Acq1H 2. 1H NMR Acquisition (ns=16, d1=2s, zg30) Prep->Acq1H Acq13C 3. 13C{1H} NMR Acquisition (ns=1024, d1=3s, zgpg30) Prep->Acq13C Acq2D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1H->Acq2D Acq13C->Acq2D Process 5. Data Processing & Assignment (Zero-filling, Phase/Baseline Corr.) Acq2D->Process

Self-validating experimental workflow for the acquisition of polyhalogenated quinoline NMR data.

Predictive Spectral Data & Interpretation

Because empirical data for every specific permutation of polyhalogenated quinolines is not universally cataloged, analytical scientists rely on robust predictive models derived from Density Functional Theory (DFT) and empirical substituent additivity rules , .

Table 1: Predicted NMR Data ( , 400 MHz)
PositionShift (δ, ppm)Multiplicity (Hz)Int.Causal Rationale for Assignment
H2 ~8.95Singlet (s)-1HStrongly deshielded by the adjacent electronegative nitrogen and the anisotropic ring current. The 3-bromo group adds a slight deshielding effect.
H7 ~7.62Doublet (d)8.51HDeshielded by the ortho-chloro group at C8. Exhibits standard ortho-aromatic coupling to H6.
H6 ~6.95Doublet (d)8.51HStrongly shielded by the effect of the ortho-methoxy group at C5, pushing electron density onto C6.
5- ~4.05Singlet (s)-3HTypical shift for an aromatic methoxy group, slightly deshielded due to the electron-deficient quinoline core.
Table 2: Predicted NMR Data ( , 100 MHz)
PositionShift (δ, ppm)TypeCausal Rationale for Assignment
C5 ~158.9CqStrongly deshielded by the directly attached oxygen atom ( effect dominates at the ipso position).
C2 ~152.3CHDeshielded by the adjacent nitrogen atom.
C8a ~146.2CqBridgehead carbon adjacent to nitrogen; slightly shielded relative to baseline quinoline due to the ortho-chloro group.
C8 ~135.5CqDeshielded by the directly attached electronegative chlorine atom.
C4 ~132.0CqAffected by the 4-bromo substituent. The baseline C4 is highly deshielded; the heavy atom effect brings it slightly upfield.
C7 ~131.2CHMeta to the methoxy group (unaffected by ), slightly deshielded by ortho-chloro.
C4a ~122.2CqBridgehead carbon; shielded by the para-methoxy group ( effect).
C3 ~120.0CqDirectly attached to bromine; experiences a pronounced heavy atom effect causing an upfield shift.
C6 ~112.5CHStrongly shielded by the ortho-methoxy group ( effect increases local electron density).
5- ~56.0 Typical aliphatic carbon attached to an aromatic oxygen.

2D NMR Strategies for Unambiguous Assignment

To transition from predictive models to definitive structural proof, 2D NMR is required. The most critical experiment for 3,4-dibromo-8-chloro-5-methoxyquinoline is HMBC (Heteronuclear Multiple Bond Correlation) , which maps long-range couplings (typically and ).

  • Validating the Methoxy Position: The methoxy protons ( 4.05) will show a strong HMBC cross-peak exclusively to C5 ( 158.9).

  • Differentiating H6 and H7: H6 ( 6.95) will show a correlation to the bridgehead C4a ( 122.2) and C8 ( 135.5). H7 ( 7.62) will correlate to C5 ( 158.9) and C8a ( 146.2).

  • Anchoring the Heterocycle: H2 ( 8.95) acts as an isolated anchor, showing strong correlations to C4 ( 132.0) and C8a ( 146.2), and a correlation to C3 ( 120.0).

HMBCNetwork cluster_protons Protons (1H) cluster_carbons Carbons (13C) H2 H2 C3 C3 H2->C3 2J C4 C4 H2->C4 3J C8a C8a H2->C8a 3J H6 H6 C4a C4a H6->C4a 3J C8 C8 H6->C8 3J H7 H7 C5 C5 H7->C5 3J H7->C8a 3J OMe OCH3 OMe->C5 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) network required for unambiguous structural assignment.

Conclusion

The structural elucidation of 3,4-dibromo-8-chloro-5-methoxyquinoline requires a careful balance of theoretical understanding and rigorous experimental execution. Because the molecule is heavily substituted with halogens, standard 1D NMR is prone to signal loss without extended relaxation delays. By applying the causal principles of substituent electronic effects—specifically the shielding of the methoxy group and the heavy atom effect of the bromines—analysts can confidently map the predicted chemical shifts to empirical 2D NMR data, ensuring absolute structural verification in drug development pipelines.

References

  • Yu, X., & Dang, L. "Complete sets of descriptors for the prediction of 13C NMR chemical shifts of quinoline derivatives." Journal of Chemometrics, 2019.[Link]

  • "Product Class 3: Quinolines." Science of Synthesis, Thieme Medical Publishers.[Link]

Foundational

The Solubility Profile of 3,4-Dibromo-8-chloro-5-methoxyquinoline: A Technical Guide for Formulation and Assay Design

Executive Summary In the landscape of drug discovery and medicinal chemistry, quinoline derivatives are highly valued for their broad spectrum of biological activities, ranging from anti-malarial to anti-cancer propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and medicinal chemistry, quinoline derivatives are highly valued for their broad spectrum of biological activities, ranging from anti-malarial to anti-cancer properties[1]. However, the structural modifications required to optimize target binding—such as extensive halogenation—often introduce severe physicochemical liabilities. 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS: 1210112-69-8) is a prime example of this phenomenon.

Characterized by a quinoline core heavily substituted with electron-withdrawing and bulky halogens, this compound presents a formidable solubility challenge. This whitepaper provides an in-depth analysis of its solubility profile, the causality behind its physicochemical behavior, and field-proven methodologies for empirical solubility determination and formulation optimization.

Physicochemical Profiling: The Causality of Lipophilicity

To understand the solubility profile of 3,4-Dibromo-8-chloro-5-methoxyquinoline, we must deconstruct its molecular architecture. The solubility of a compound in aqueous media is dictated by its ability to disrupt the hydrogen-bonding network of water and form favorable solute-solvent interactions.

  • The Quinoline Core: The foundational bicyclic ring is inherently lipophilic, though the nitrogen atom provides a weak basic center (pKa ~4.9 for unsubstituted quinoline) capable of hydrogen bonding[2].

  • Halogenation (3,4-Dibromo & 8-Chloro): The introduction of heavy halogens drastically increases the partition coefficient (LogP). While halogens are electronegative, multiple substitutions often lead to a cancellation of net dipole moments, rendering the molecule highly non-polar[3]. Furthermore, the large atomic radii of bromine and chlorine increase the molecular volume and dispersion interactions, favoring solubility in non-polar or highly polar aprotic solvents (like DMSO or THF) over water[3].

  • Methoxy Substitution (5-Methoxy): While an ether linkage can theoretically accept hydrogen bonds and slightly enhance polarity, its effect is completely overwhelmed by the profound lipophilicity of the three halogen atoms[4].

The synergistic effect of these modifications results in a compound that is highly permeable through lipid bilayers but suffers from extremely poor aqueous solubility, often leading to precipitation during in vitro assays[5].

Table 1: Predictive Physicochemical Parameters
PropertyEstimated Value / CharacteristicMechanistic Rationale
Molecular Weight 351.41 g/mol High mass driven by heavy halogen substituents (Br, Cl).
Aqueous Solubility < 10 µg/mL (Highly Poor)High lipophilicity; inability to form sufficient hydrogen bonds with water[2].
Organic Solubility High (DMSO, DMF, Toluene)Driven by strong dispersion interactions and "like dissolves like" principles[3].
Estimated LogP ~4.5 - 5.5Additive hydrophobicity of the quinoline core + three halogens[6].
pKa (Conjugate Acid) ~3.0 - 4.0Weak base; the nitrogen's lone pair availability is reduced by the electron-withdrawing halogens.

Empirical Solubility Determination: The Shake-Flask Protocol

Relying solely on predictive LogP values is insufficient for rigorous assay design. As an Application Scientist, I mandate the empirical determination of thermodynamic solubility over kinetic solubility. Kinetic solubility (often measured by diluting a DMSO stock into buffer until precipitation occurs) can overestimate solubility due to supersaturation[5]. Thermodynamic solubility, measured via the shake-flask method, represents the true equilibrium state of the solid compound in the solvent.

Step-by-Step Methodology: Shake-Flask Method
  • Preparation of Solid Dispersions: Weigh an excess amount of 3,4-Dibromo-8-chloro-5-methoxyquinoline powder (e.g., 5 mg) into a borosilicate glass vial. Avoid plastics that may adsorb highly lipophilic compounds.

  • Solvent Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4, FaSSIF, or unbuffered water).

  • Equilibration: Seal the vial tightly and agitate on an orbital shaker or end-over-end rotator at 300 rpm for 48 hours. Maintain a strictly controlled temperature (e.g., 25°C for standard profiling, or 37°C for physiological relevance) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15–30 minutes to firmly pellet the undissolved solid compound[5]. Note: Filtration through a 0.22 µm membrane is an alternative, but highly lipophilic compounds may bind non-specifically to the filter matrix.

  • Quantification: Carefully extract an aliquot of the clear supernatant. Dilute it appropriately in the mobile phase and quantify the dissolved concentration using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV-Vis detection, comparing against a standard curve prepared in 100% DMSO[5].

SolubilityWorkflow Start Compound: 3,4-Dibromo-8-chloro-5-methoxyquinoline SolventPrep Prepare Solvent Systems (Aqueous buffers, DMSO, etc.) Start->SolventPrep Incubation Shake-Flask Incubation (24-48h at 25°C/37°C) SolventPrep->Incubation Separation Phase Separation (Centrifugation at 10,000 x g) Incubation->Separation Analysis Supernatant Analysis (HPLC/UV-Vis) Separation->Analysis Result Calculate Thermodynamic Solubility Analysis->Result

Workflow for empirical thermodynamic solubility determination of halogenated quinolines.

Formulation Strategies for In Vitro and In Vivo Applications

The most common failure point when working with highly halogenated quinolines is the "DMSO crash." Researchers typically dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM)[5]. However, upon dilution into an aqueous assay buffer (where DMSO concentration drops below 1-5%), the lipophilic compound rapidly precipitates out of solution, leading to false negatives in biological assays[5].

To maintain 3,4-Dibromo-8-chloro-5-methoxyquinoline in solution, the following formulation strategies are recommended:

A. Co-Solvents and Surfactants

For in vitro assays, maintaining a slightly higher percentage of DMSO (up to 2-5%, provided the cell line tolerates it) can be effective. Alternatively, non-ionic surfactants like Tween-80 or Cremophor EL can be utilized. These surfactants form micelles that encapsulate the hydrophobic quinoline core, shielding it from the aqueous environment[5].

B. Host-Guest Complexation (Cyclodextrins)

For both in vitro and in vivo applications, complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard[5]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

  • Mechanism: The lipophilic, halogenated aromatic rings of 3,4-Dibromo-8-chloro-5-methoxyquinoline partition into the hydrophobic cavity of the cyclodextrin, forming a water-soluble inclusion complex.

  • Protocol: Prepare a 10-20% (w/v) solution of HP-β-CD in buffer. Add the quinoline derivative and sonicate for 10-15 minutes. The linear increase in solubility relative to cyclodextrin concentration will confirm successful complexation[5].

FormulationStrategy API Hydrophobic API (High LogP, Halogenated) Complexation Host-Guest Complexation (Hydrophobic cavity encapsulation) API->Complexation Excipient Excipient (e.g., HP-β-Cyclodextrin) Excipient->Complexation Aqueous Aqueous Media (Buffer/Plasma) Complexation->Aqueous Bioavailable Enhanced Bioavailability (Solubilized API) Aqueous->Bioavailable

Mechanism of host-guest complexation to enhance aqueous solubility of lipophilic APIs.

Conclusion

3,4-Dibromo-8-chloro-5-methoxyquinoline is a structurally complex molecule whose physicochemical profile is dominated by its heavy halogenation. While these modifications likely enhance its membrane permeability and potential biological target affinity (e.g., against resistant bacterial strains or parasitic targets)[6], they severely compromise its aqueous solubility. By employing rigorous thermodynamic solubility testing and leveraging advanced formulation techniques like cyclodextrin complexation, researchers can successfully overcome these liabilities and unlock the compound's full therapeutic potential.

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Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Mass Spectrometry Workflows for 3,4-Dibromo-8-chloro-5-methoxyquinoline

Executive Summary The compound 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS: 1210112-69-8) represents a highly functionalized, multi-halogenated heterocyclic scaffold of significant interest to medicinal chemists and ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS: 1210112-69-8) represents a highly functionalized, multi-halogenated heterocyclic scaffold of significant interest to medicinal chemists and analytical scientists[1]. The strategic integration of a quinoline core with specific halogen substituents (bromine and chlorine) is a proven pharmacological tactic used to modulate lipophilicity, block metabolically labile sites, and enhance target binding affinities[2].

For researchers and drug development professionals, accurately characterizing this molecule requires a rigorous understanding of its mass properties. Because the molecule contains three heavy halogen atoms, it produces a highly complex isotopic signature. This whitepaper provides an authoritative guide on the structural elucidation, exact mass calculations, and self-validating high-resolution mass spectrometry (HRMS) workflows required to isolate and quantify this compound.

Structural Elucidation: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between Molecular Weight (MW) and Exact Mass is not merely a matter of precision; it is a fundamental causality of the analytical technique being employed.

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which reflect the weighted average of all stable isotopes found in nature[3]. This value is critical for macroscopic laboratory tasks, such as calculating stoichiometry for organic synthesis or formulating molar solutions.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope for each element (e.g., 12C , 1H , 79Br , 35Cl ). High-Resolution Mass Spectrometry (HRMS) separates ions based on their specific isotopic composition, meaning the instrument detects the exact mass of individual isotopic combinations rather than a bulk average[4].

Quantitative Physicochemical Data

To establish a baseline for analytical workflows, the theoretical mass properties of 3,4-Dibromo-8-chloro-5-methoxyquinoline ( C10​H6​Br2​ClNO ) are summarized below.

Table 1: Mass and Isotopic Properties of 3,4-Dibromo-8-chloro-5-methoxyquinoline

PropertyValueCalculation Basis (Isotopes Used)Application
Chemical Formula C10​H6​Br2​ClNO N/AStructural identification
Molecular Weight 351.422 g/mol Average atomic weights (C: 12.011, Br: 79.904, Cl: 35.45)Synthesis, dosing, molarity
Exact Mass 348.85046 Da 12C , 1H , 79Br , 35Cl , 14N , 16O HRMS identification
Protonated Ion [M+H]+ 349.85829 m/zAddition of 1H+ Positive-mode ESI-MS

The Causality of Isotopic Signatures in Mass Spectrometry

The presence of two bromine atoms and one chlorine atom ( Br2​Cl ) in 3,4-Dibromo-8-chloro-5-methoxyquinoline creates a highly distinct isotopic envelope. Understanding the causality behind this pattern is essential for preventing false positives during drug metabolite profiling[4].

Bromine exists in nature as two nearly equal isotopes: 79Br (~50.7%) and 81Br (~49.3%). Chlorine exists as 35Cl (~75.8%) and 37Cl (~24.2%). When a molecule contains a Br2​Cl cluster, the probability of each isotopic combination dictates the relative abundance of the resulting mass peaks. Using a binomial expansion, the resulting mass spectrum will display a characteristic four-peak cluster spaced by 2 Daltons: M, M+2, M+4, and M+6 .

  • M peak (m/z 349.86): Contains 79Br , 79Br , 35Cl (~43% relative abundance).

  • M+2 peak (m/z 351.86): Contains ( 79Br , 81Br , 35Cl ) or ( 79Br , 79Br , 37Cl ). This is the base peak (100% relative abundance).

  • M+4 peak (m/z 353.85): Contains ( 81Br , 81Br , 35Cl ) or ( 79Br , 81Br , 37Cl ) (~71% relative abundance).

  • M+6 peak (m/z 355.85): Contains 81Br , 81Br , 37Cl (~14% relative abundance).

IsotopicPattern A [M+H]+ Ionization B M m/z 349.86 42.8% Abund. A->B 79Br2, 35Cl C M+2 m/z 351.86 100.0% Abund. A->C 79Br81Br, 35Cl 79Br2, 37Cl D M+4 m/z 353.85 71.4% Abund. A->D 81Br2, 35Cl 79Br81Br, 37Cl E M+6 m/z 355.85 14.3% Abund. A->E 81Br2, 37Cl

Fig 1: Isotopic distribution logic for the Br2Cl halogenated cluster in ESI-MS.

Self-Validating Experimental Protocol: LC-HRMS Workflow

To ensure absolute trustworthiness in pharmacokinetic tracking or synthetic validation, the analytical protocol must be a self-validating system . This means the workflow must inherently prove its own extraction efficiency and mass accuracy in real-time.

Step-by-Step Methodology: UHPLC-QTOF-MS Analysis

Step 1: Sample Preparation & Internal Standard Spiking

  • Action: Spike the biological or synthetic matrix with an isotopically labeled internal standard (e.g., 13C6​ -quinoline derivative) prior to protein precipitation or liquid-liquid extraction.

  • Causality: The internal standard undergoes the exact same matrix effects and extraction losses as the target analyte. If the recovery of the internal standard drops, the system flags the sample, validating the quantitative integrity of the extraction.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

  • Causality: The highly lipophilic nature of the tri-halogenated quinoline requires a non-polar stationary phase. The 0.1% Formic Acid maintains a low pH, ensuring the quinoline nitrogen remains protonated, which drastically sharpens peak shape and prevents secondary interactions with free silanols on the column.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode.

  • Causality: The basic nature of the quinoline nitrogen readily accepts a proton from the formic acid in the mobile phase, efficiently generating the [M+H]+ precursor ion at m/z 349.85829.

Step 4: High-Resolution Mass Analysis with Lock-Mass Calibration

  • Action: Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.

  • Causality: The instrument continuously measures the lock-mass alongside the target analyte. Any thermal drift in the flight tube is instantly corrected by referencing the known lock-mass, ensuring the mass accuracy remains under < 2 ppm. This closed-loop feedback makes the mass assignment self-validating.

LCMS_Workflow N1 1. Sample Preparation Spike with isotopically labeled internal standard N2 2. UHPLC Separation C18 Column, 0.1% Formic Acid (aq/MeCN) N1->N2 Ensures recovery validation N3 3. ESI+ Ionization Droplet desolvation & protonation N2->N3 Resolves isobaric interferences N4 4. Q-TOF Mass Analyzer Lock-mass calibration (< 2 ppm error) N3->N4 Generates target[M+H]+ ions N4->N1 Mass accuracy feedback loop N5 5. Data Processing Extract Br2Cl signature & quantify N4->N5 High-resolution mass filtering

Fig 2: Self-validating LC-HRMS workflow ensuring mass accuracy and quantitative reliability.

Applications in Drug Development

The specific substitution pattern of 3,4-Dibromo-8-chloro-5-methoxyquinoline is not arbitrary; it is a masterclass in rational drug design[2].

  • Metabolic Stability: Cytochrome P450 enzymes frequently oxidize the 3- and 4-positions of the quinoline ring. By occupying these sites with bulky, electron-withdrawing bromine atoms, medicinal chemists effectively create a "metabolic block," prolonging the drug's half-life.

  • Lipophilicity and Penetration: The addition of a chlorine atom at the 8-position significantly increases the LogP (lipophilicity) of the molecule, enhancing its ability to cross phospholipid bilayers, which is critical for targeting intracellular pathogens or crossing the blood-brain barrier.

  • Electronic Tuning: The methoxy group ( −OCH3​ ) at the 5-position acts as an electron-donating group via resonance. This tunes the basicity (pKa) of the quinoline nitrogen, optimizing its binding affinity to target proteins or its ability to intercalate into pathogenic DNA[2].

References

  • Standard atomic weights of the elements 2020 (IUPAC Technical Report) Source: Office of Scientific and Technical Information (OSTI) / IUPAC URL:[Link]

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics Source: ACS Publications URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: National Institutes of Health (NIH) / PMC URL:[Link]

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Foundational

Crystal structure analysis of 3,4-Dibromo-8-chloro-5-methoxyquinoline

An In-Depth Technical Guide to the Crystal Structure Analysis of 3,4-Dibromo-8-chloro-5-methoxyquinoline Abstract Substituted quinolines are a cornerstone of medicinal chemistry, with halogen and methoxy functional group...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3,4-Dibromo-8-chloro-5-methoxyquinoline

Abstract

Substituted quinolines are a cornerstone of medicinal chemistry, with halogen and methoxy functional groups playing a pivotal role in modulating their pharmacokinetic and pharmacodynamic profiles. The precise three-dimensional arrangement of these substituents dictates the molecule's interaction with biological targets. This guide provides a comprehensive, field-proven methodology for the complete single-crystal X-ray diffraction analysis of 3,4-Dibromo-8-chloro-5-methoxyquinoline. We move beyond a simple recitation of steps to explain the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. The workflow encompasses synthesis, crystallization, data collection and refinement, and advanced structural interpretation through Hirshfeld surface analysis and computational chemistry, providing a robust template for the structural elucidation of novel quinoline-based compounds.

Introduction: The Structural Imperative for Halogenated Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with activities spanning anticancer, antibacterial, and antifungal domains.[1] The introduction of halogen atoms (Br, Cl) and methoxy groups (-OCH₃) onto this scaffold profoundly influences its electronic properties, lipophilicity, and metabolic stability. More importantly, these groups can engage in specific, non-covalent interactions such as halogen bonding and hydrogen bonding, which are critical for molecular recognition at an active site.

A definitive understanding of these structure-activity relationships (SAR) is impossible without an exact knowledge of the compound's three-dimensional structure at the atomic level. Single-crystal X-ray diffraction is the gold standard technique for providing this unambiguous structural data.[1] This guide details the end-to-end process for analyzing 3,4-Dibromo-8-chloro-5-methoxyquinoline, a representative poly-halogenated system, establishing a blueprint for its structural characterization.

Part 1: Synthesis and the Genesis of a Single Crystal

The journey to a crystal structure begins with the synthesis of the pure compound and the meticulous process of coaxing it to form a high-quality single crystal. This phase is as much an art as it is a science.

Synthesis and Purification

The synthesis of polysubstituted quinolines can be complex. While specific routes for the title compound are not widely published, general methods often involve the bromination of 8-substituted quinolines.[2] For instance, the bromination of 8-methoxyquinoline is known to yield 5-bromo-8-methoxyquinoline.[2] Further regioselective halogenation steps would be required to achieve the target 3,4-dibromo-8-chloro substitution pattern.

Causality: Post-synthesis, rigorous purification by column chromatography or preparative HPLC is non-negotiable. The presence of even minor impurities can inhibit crystallization or become incorporated into the crystal lattice, compromising the quality of the final structure.[3] Purity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS) before proceeding.

The Protocol of Crystallization

Crystallization is the process of forming a solid crystal from a solution.[3][4] The goal is to create a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm) and quality for diffraction.[1]

Experimental Protocol: Obtaining Single Crystals

  • Solvent Selection (The Critical First Step):

    • Rationale: The ideal solvent will dissolve the compound when hot but have low solubility for it when cold.[3][5] This temperature-dependent solubility gradient is the driving force for crystallization.

    • Procedure: Test the solubility of ~5-10 mg of 3,4-Dibromo-8-chloro-5-methoxyquinoline in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, hexane) in small vials. A good candidate solvent will fully dissolve the compound upon heating but show precipitation upon cooling to room temperature or 4°C.

  • Method 1: Slow Evaporation:

    • Principle: This is the simplest method, relying on the slow removal of the solvent to increase the solute concentration to the point of supersaturation, inducing crystallization.

    • Execution: a. Dissolve the compound in a suitable solvent to near-saturation. b. Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks.

    • Insight: While simple, this method can sometimes lead to lower quality crystals if evaporation is too rapid.[6]

  • Method 2: Solvent Layering (Vapor Diffusion):

    • Principle: This technique relies on the slow diffusion of a poor solvent (an "anti-solvent") into a solution of the compound in a good solvent.[6] As the anti-solvent mixes, the overall solubility of the compound decreases, promoting gradual crystallization.

    • Execution: a. Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane) in a small, narrow vial. b. Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution, creating a distinct interface. c. Seal the vial and leave it undisturbed. Crystals often form at the interface.

    • Causality: The slow diffusion rate allows for the formation of large, well-ordered crystals, which is ideal for X-ray diffraction.[7]

Part 2: The X-ray Diffraction Experiment

Once a suitable crystal is obtained, it is subjected to X-ray analysis to determine the arrangement of atoms within its lattice.

G Figure 1: Experimental Workflow for Crystal Structure Analysis cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Analysis & Interpretation Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Pure Compound Mount Crystal Selection & Mounting Crystallization->Mount Collect X-ray Data Collection (Diffractometer) Mount->Collect Process Data Processing (Indexing, Integration, Scaling) Collect->Process Solve Structure Solution (e.g., Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Structure Validation (checkCIF) Refine->Validate Analysis Advanced Analysis (Geometry, Packing, Hirshfeld) Validate->Analysis Deposit Deposition (e.g., CCDC) Analysis->Deposit

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of 3,4-Dibromo-8-chloro-5-methoxyquinoline.[8]

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

    • The crystal is placed on the diffractometer (e.g., a Bruker APEX series) and centered in the X-ray beam.[9]

    • Causality: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream. This minimizes the thermal vibration of atoms, resulting in sharper diffraction spots and a more precise determination of atomic positions.[1]

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å).

  • Data Processing:

    • The collected images are processed using software like Bruker's APEX suite.[9]

    • Indexing: The diffraction spots are used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the crystal system.

    • Integration: The intensities of all the diffraction spots are measured.

    • Scaling and Absorption Correction: The integrated intensities are scaled and corrected for experimental factors, most importantly absorption of X-rays by the crystal itself.

  • Structure Solution and Refinement:

    • The crystal structure is solved using specialized software (e.g., SHELXT) which employs methods like 'direct methods' to generate an initial model of the atomic positions.[10]

    • This initial model is then refined against the experimental data using a least-squares process in a program like SHELXL.[10] During refinement, atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities.

    • The quality of the final model is assessed by the R-factor; a lower R-factor indicates a better fit.

Part 3: Interpreting the Crystal Structure

A solved crystal structure is a rich source of chemical information. The analysis goes beyond a simple picture to a quantitative examination of molecular geometry and the forces that govern crystal packing.

Crystallographic Data and Molecular Geometry

The final output of a successful refinement is a set of crystallographic data. As no public structure exists for the title compound, the following table presents illustrative data based on what might be expected for such a molecule.

ParameterIllustrative Value
Chemical FormulaC₁₀H₆Br₂ClNO
Formula Weight351.42
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)15.2
c (Å)9.8
β (°)105.5
Volume (ų)1225
Z (Molecules/unit cell)4
Temperature (K)100(2)
Wavelength (Å)0.71073
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
CCDC Deposition NumberTo be obtained upon deposition[11]

Detailed analysis of the refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the molecular conformation. Any deviations from standard values can indicate electronic effects or steric strain within the molecule.

Supramolecular Interactions: Beyond the Molecule

The packing of molecules in the crystal lattice is directed by a network of non-covalent intermolecular interactions. For 3,4-Dibromo-8-chloro-5-methoxyquinoline, several key interactions are anticipated:

  • Halogen Bonding: The electropositive region (σ-hole) on the bromine and chlorine atoms can interact favorably with nucleophiles like the nitrogen or oxygen atoms of neighboring molecules. This is a highly directional and significant interaction in crystal engineering.[12][13]

  • Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected, where hydrogen atoms on the quinoline ring interact with the methoxy oxygen or quinoline nitrogen.

  • π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, stabilized by favorable electrostatic and van der Waals interactions.

G Figure 2: Key Intermolecular Interactions Molecule 3,4-Dibromo-8-chloro- 5-methoxyquinoline Halogen Halogen Bonding (C-Br/Cl···N/O) Molecule->Halogen Hydrogen Hydrogen Bonding (C-H···O) Molecule->Hydrogen PiPi π-π Stacking Molecule->PiPi VDW van der Waals Forces Molecule->VDW Packing Crystal Packing Halogen->Packing Hydrogen->Packing PiPi->Packing VDW->Packing

Caption: The relationship between the molecule's functional groups and the intermolecular forces that dictate the final crystal packing.

Advanced Analysis: Hirshfeld Surfaces

To visualize and quantify these complex intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[14][15] The Hirshfeld surface partitions the space in a crystal, defining a region for each molecule.[16]

  • d_norm Surface: This property is mapped onto the surface, highlighting intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, corresponding to the strongest interactions like hydrogen or halogen bonds.[17]

  • 2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal.[15] They plot the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ). Distinct spikes and patterns on this plot correspond to specific types of interactions (e.g., sharp spikes for strong H-bonds, wing-like patterns for π-π stacking), allowing for their quantitative contribution to the overall packing to be determined.[17][18]

Complementary Insights from Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), can further enrich the structural analysis.[19][20] By performing calculations on the experimentally determined geometry, one can:

  • Analyze Molecular Orbitals (HOMO/LUMO): Understand the electronic structure and reactivity of the molecule.[21]

  • Map Electrostatic Potential (ESP): Visualize the charge distribution on the molecular surface, confirming the location of electrophilic (e.g., σ-holes on halogens) and nucleophilic regions, thereby rationalizing the observed intermolecular interactions.[22]

  • Calculate Interaction Energies: Quantify the strength of specific intermolecular contacts observed in the crystal lattice, providing a deeper understanding of the forces driving the supramolecular assembly.[23]

Conclusion

The structural analysis of 3,4-Dibromo-8-chloro-5-methoxyquinoline is a multi-faceted process that integrates careful experimental work with sophisticated data analysis and visualization. This guide outlines a robust and logical workflow, from the foundational step of crystallization to the nuanced interpretation of intermolecular forces using tools like Hirshfeld surface analysis. The resulting atomic-level structural information is indispensable for researchers in medicinal chemistry, providing the critical insights needed to understand structure-activity relationships and to rationally design the next generation of quinoline-based therapeutics.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Chem LibreTexts. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Paul Evans Architects. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Chemistry World. (n.d.). CCDC. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. Retrieved from [Link]

  • Bruker. (n.d.). APEX Software. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. (Note: A representative authoritative source for the concept, URL points to general resource). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Quantum Chemistry Techniques for Predicting Molecular Properties. Retrieved from [Link]

  • Bano, H., et al. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Purdue University, Department of Chemistry. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

  • UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Retrieved from [Link]

  • University of Illinois, Materials Research Laboratory. (n.d.). X-Ray Data Analysis Software Packages. Retrieved from [Link]

  • ResearchGate. (n.d.). Using of quantum-chemical calculations to molecular crystals studying. Retrieved from [Link]

  • Wavefunction, Inc. (n.d.). A Guide to Molecular Mechanics and Quantum Chemical Calculations. Retrieved from [Link]

  • Chemcd. (n.d.). 8-chloro-3,4-dibromo-5-methoxyquinoline. Retrieved from [Link]

  • MDPI. (2023, January 26). Low-Dimensional Compounds Containing Bioactive Ligands. Part XX: Crystal Structures, Cytotoxic, Antimicrobial Activities and DNA/BSA Binding of Oligonuclear Zinc Complexes with Halogen Derivatives of 8-Hydroxyquinoline. Retrieved from [Link]

  • MDPI. (2025, September 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

  • ACS Omega. (2025, April 8). Quantum Chemical Calculations, Topological Properties, ADME/Molecular Docking Studies, and Hirshfeld Surface Analysis on Some Organic UV-Filters. Retrieved from [Link]

  • Beilstein Journals. (2025, September 1). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Retrieved from [Link]

  • Semantic Scholar. (2018, September 30). Structural characterization and crystal packing of the isoquinoline derivative. Retrieved from [Link]

  • cdifx. (n.d.). Hirshfeld methods and Quantum Crystallography. Retrieved from [Link]

  • Taylor & Francis. (2024, February 22). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2015, November 30). Molecular structure, spectroscopic assignments and other quantum chemical calculations of anticancer drugs - A review. Retrieved from [Link]

  • PMC. (2025, September 1). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structures of three zinc(II) halide coordination complexes with quinoline N-oxide. Retrieved from [Link]

  • MDPI. (2022, November 25). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Retrieved from [Link]

  • ACS Publications. (2015, April 15). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemcd. (n.d.). 8-CHLORO-3,4-DIBROMO-5-METHOXYQUINOLINE,Price,Suppliers_Chemical Cloud Database. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • KIPRIS. (2007, July 19). 대한민국특허청(KR) (12) 등록특허공보(B1). Retrieved from [Link]

  • NextSDS. (n.d.). 5-Chloro-3,4-dibromo-8-methoxyquinoline — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 8-Chloro-3,4-dibromo-5-methoxyquinoline — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5,7-Dibromo-8-methoxyquinoline. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3,4-Dibromo-8-chloro-5-methoxyquinoline

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Identifier: CAS 1210112-69-8[1] Introduction and Mechanistic Rationale Polyhalogenated quinolines are hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Identifier: CAS 1210112-69-8[1]

Introduction and Mechanistic Rationale

Polyhalogenated quinolines are highly valued scaffolds in medicinal chemistry and materials science due to their ability to undergo orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)[2]. The synthesis of 3,4-dibromo-8-chloro-5-methoxyquinoline presents a unique regiochemical challenge. Direct electrophilic aromatic substitution (EAS) of 8-chloro-5-methoxyquinoline with bromine is notoriously unselective and low-yielding because the electron-deficient pyridine ring strongly resists electrophilic attack.

To bypass this limitation, this protocol utilizes a highly efficient two-step sequence starting from 8-chloro-5-methoxyquinolin-4(1H)-one .

  • Regioselective C3 Bromination: The 4-quinolone tautomerizes to an enaminone-like system, highly activating the C3 position toward electrophilic attack by N-Bromosuccinimide (NBS).

  • Dehydroxylative Halogenation: The resulting 3-bromo-4-quinolone is subjected to phosphorus oxybromide ( POBr3​ ), which converts the C4-oxo/hydroxy group into a C4-bromide via a nucleophilic aromatic substitution ( SN​Ar ) mechanism, driven by the formation of strong P=O bonds.

This self-validating methodology ensures high regiochemical fidelity, avoiding the complex isomeric mixtures associated with direct quinoline bromination[3].

Synthetic Workflow

SynthesisRoute SM 8-Chloro-5-methoxyquinolin-4(1H)-one (Starting Material) Step1 Step 1: Electrophilic Bromination Reagent: NBS, DMF Temp: 25°C SM->Step1 Int 3-Bromo-8-chloro-5-methoxyquinolin-4(1H)-one (Intermediate) Step1->Int Step2 Step 2: Dehydroxylative Halogenation Reagent: POBr3, Toluene Temp: 110°C Int->Step2 Prod 3,4-Dibromo-8-chloro-5-methoxyquinoline (Final Product) Step2->Prod

Synthetic workflow for 3,4-Dibromo-8-chloro-5-methoxyquinoline via a 4-quinolone intermediate.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-8-chloro-5-methoxyquinolin-4(1H)-one

Causality Note: NBS is selected over Br2​ to provide a controlled release of electrophilic bromine, minimizing over-bromination and oxidative degradation of the electron-rich methoxy-substituted benzene ring.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Suspend 8-chloro-5-methoxyquinolin-4(1H)-one (10.0 g, 47.7 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL). Stir until a homogenous solution or fine suspension is achieved.

  • Reagent Addition: Shield the flask from direct light (using aluminum foil). Add N-Bromosuccinimide (NBS) (8.9 g, 50.1 mmol, 1.05 equiv) portion-wise over 15 minutes to prevent sudden exotherms.

  • Reaction: Stir the reaction mixture at ambient temperature (20–25 °C) for 4 hours. Monitor the disappearance of the starting material via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Pour the reaction mixture into 400 mL of ice-cold distilled water under vigorous stirring. A precipitate will form immediately.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake sequentially with water ( 3×50 mL) and cold acetone (20 mL) to remove succinimide byproducts and residual DMF.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS 1210112-69-8)

Causality Note: Toluene is used as the solvent instead of neat POBr3​ to control the reaction temperature and facilitate a safer, more manageable quench during workup.

  • Setup: Equip a 500 mL two-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen atmosphere.

  • Reagent Mixing: Suspend the intermediate from Step 1 (10.0 g, 34.7 mmol) in anhydrous toluene (150 mL).

  • Halogenation: Carefully add Phosphorus oxybromide ( POBr3​ ) (14.9 g, 52.0 mmol, 1.5 equiv) in one portion. Caution: POBr3​ is highly corrosive and moisture-sensitive; handle in a fume hood.

  • Reflux: Heat the mixture to 110 °C (reflux) for 6 hours. The suspension will gradually turn into a dark, homogenous solution as the reaction proceeds.

  • Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully quench by dropwise addition of ice-cold water (50 mL), followed by slow addition of saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Causality: Slow quenching is critical to safely hydrolyze residual POBr3​ without violent exotherms.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×100 mL).

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 8:2) to yield the target compound.

Quantitative Data & Validation Summary

To ensure the trustworthiness of the synthesized batch, analytical validation must align with the parameters outlined in Table 1.

Table 1: Reaction Metrics and Analytical Specifications

ParameterStep 1 (Intermediate)Step 2 (Final Product)
Chemical Formula C10​H7​BrClNO2​ C10​H6​Br2​ClNO
Molecular Weight 288.53 g/mol 351.42 g/mol
Expected Yield 88 - 92%75 - 82%
Appearance Pale yellow solidOff-white to light brown powder
Reaction Time 4 hours6 hours
Temperature 25 °C110 °C
Target Purity (HPLC) > 95%> 98%

Note: The final product (CAS 1210112-69-8) should be stored in a cool, dry place away from light to prevent degradation of the carbon-halogen bonds[1].

References

  • American Chemical Suppliers. "3,4-dibromo-8-chloro-5-methoxyquinoline (Product ID: ACM1210112698)." USA Chemical Suppliers Catalog. Available at:[Link]

Sources

Application

Application Note: Regioselective Cross-Coupling Strategies for 3,4-Dibromo-8-chloro-5-methoxyquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Polyhalogenated quinolines are privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Polyhalogenated quinolines are privileged scaffolds in medicinal chemistry, offering a highly modular canvas for the synthesis of complex kinase inhibitors and antimalarial agents. 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS: 1210112-69-8) is a particularly valuable precursor, possessing three distinct, orthogonally reactive halogen sites. Achieving precise regiocontrol on this scaffold requires a deep understanding of the kinetic and thermodynamic parameters governing transition-metal-catalyzed oxidative addition.

Electronic and Steric Mapping

The regioselectivity of palladium-catalyzed cross-coupling in polyhalogenated heterocycles is dictated by the Bond Dissociation Energy (BDE) and the localized electrophilicity of the carbon-halogen bonds. According to computational and empirical studies on polyhalogenated heterocycles, oxidative addition preferentially occurs at the most electron-deficient site with the lowest BDE ().

  • C4-Bromine (Primary Kinetic Site): The quinoline nitrogen exerts a strong electron-withdrawing effect via resonance, significantly activating the C2 and C4 positions. Despite the steric shielding and slight electron donation from the adjacent C5-methoxy group, the C4-Br bond remains highly electrophilic and undergoes the most rapid oxidative addition with Pd(0) species.

  • C3-Bromine (Secondary Site): Lacking direct resonance activation from the heteroatom, the C3-Br bond has a higher BDE than C4-Br. It remains reactive but requires elevated temperatures or highly electron-rich ligands once the C4 position is functionalized.

  • C8-Chlorine (Tertiary Site): The C–Cl bond is inherently stronger than C–Br. Furthermore, its location on the carbocyclic ring rather than the heteroaromatic ring renders it the least reactive site, reserving it exclusively for late-stage functionalization ().

Thermodynamic and Kinetic Workflow

G Start 3,4-Dibromo-8-chloro-5-methoxyquinoline (Multiple Electrophilic Sites) C4 Site 1: C4-Br Highly activated by N-atom Lowest BDE Start->C4 Pd(0), 80°C Suzuki-Miyaura C3 Site 2: C3-Br Moderate reactivity Sterically hindered after C4 coupling C4->C3 Pd(0), XPhos, 100°C Buchwald-Hartwig C8 Site 3: C8-Cl Lowest reactivity High C-Cl BDE C3->C8 Pd(0), RuPhos, 110°C Late-Stage Functionalization

Sequential regioselective cross-coupling workflow for polyhalogenated quinolines.

Experimental Protocols

Protocol 1: Site-Selective C4 Suzuki-Miyaura Arylation

Objective: Chemoselective mono-arylation at the C4 position while preserving the C3-Br and C8-Cl bonds.

Causality & Design: To prevent over-coupling at the C3 position, stoichiometry must be strictly controlled (1.05 equivalents of boronic acid). Pd(dppf)Cl₂ is selected as the precatalyst; its large bite angle accelerates reductive elimination, minimizing catalyst wandering and off-target secondary oxidative addition.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 3,4-dibromo-8-chloro-5-methoxyquinoline (1.0 mmol, 1.0 eq), arylboronic acid (1.05 mmol, 1.05 eq), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane (8 mL) and an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL, 2.0 eq).

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 4–6 hours.

  • Self-Validation (Critical Step): Monitor the reaction via LC-MS. The starting material exhibits a distinct Br₂Cl₁ isotopic pattern (M : M+2 : M+4 : M+6 in an approximate 3:7:5:1 ratio). The desired C4-arylated product will display a Br₁Cl₁ isotopic signature (M : M+2 : M+4 in an approximate 3:4:1 ratio). Terminate the reaction immediately upon consumption of the starting material to avoid C3-arylation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: C3-Selective Buchwald-Hartwig Amination

Objective: Functionalization of the sterically hindered C3-Br bond.

Causality & Design: Following C4 functionalization, the C3 position becomes sterically encumbered by the newly installed C4-aryl group. A highly active, bulky, and electron-rich biarylphosphine ligand like XPhos is required to facilitate oxidative addition into the deactivated C3-Br bond and promote the reductive elimination of bulky amines.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict argon atmosphere, charge the C4-arylated intermediate (1.0 mmol, 1.0 eq), primary or secondary amine (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.025 mmol, 2.5 mol% = 5 mol% Pd), XPhos (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent: Add anhydrous, degassed toluene (10 mL).

  • Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.

  • Self-Validation: TLC analysis should show complete consumption of the mono-bromo intermediate. LC-MS will confirm the complete loss of the bromine isotopic signature, leaving only the characteristic Cl₁ pattern (M : M+2 in a 3:1 ratio).

  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Protocol 3: Late-Stage C8-Cl Functionalization (Orthogonal Activation)

Objective: Final derivatization at the highly unreactive C8 position.

Causality & Design: The C8-Cl bond is highly inert. Activation requires aggressive conditions, utilizing RuPhos Pd G3 or BrettPhos Pd G3 precatalysts. These third-generation palladacycles rapidly generate a highly active, monoligated Pd(0) species capable of inserting into strong, unactivated aryl chloride bonds.

Step-by-Step Procedure:

  • Preparation: Charge the fully functionalized C3/C4-quinoline intermediate (1.0 eq), nucleophile (e.g., amine or boronic acid, 1.5 eq), RuPhos Pd G3 (5 mol%), and NaOtBu (2.0 eq) into a sealed tube under argon.

  • Reaction: Add anhydrous 1,4-dioxane and heat to 110 °C for 18 hours.

  • Self-Validation: LC-MS will show the final disappearance of the M+2 chlorine isotope peak, resulting in a singular mass peak for the fully functionalized product.

Quantitative Data & Reaction Parameters Summary

Reaction StepTarget BondOptimal Catalyst / LigandBase / SolventTemp (°C)Typical Yield Range
Step 1: Suzuki-Miyaura C4–BrPd(dppf)Cl₂ (5 mol%)K₂CO₃ / 1,4-Dioxane:H₂O (8:1)80 °C75 – 85%
Step 2: Buchwald-Hartwig C3–BrPd₂(dba)₃ / XPhos (10 mol%)Cs₂CO₃ / Toluene100 °C65 – 80%
Step 3: Late-Stage Coupling C8–ClRuPhos Pd G3 (5 mol%)NaOtBu / 1,4-Dioxane110 °C50 – 70%

References

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society.[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.[Link]

Method

Application Note: High-Fidelity Solubilization Protocol for 3,4-Dibromo-8-chloro-5-methoxyquinoline in In Vitro Assays

Executive Summary The introduction of highly halogenated quinoline derivatives into aqueous biological systems presents a significant bioanalytical challenge. 3,4-Dibromo-8-chloro-5-methoxyquinoline is characterized by e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of highly halogenated quinoline derivatives into aqueous biological systems presents a significant bioanalytical challenge. 3,4-Dibromo-8-chloro-5-methoxyquinoline is characterized by extreme lipophilicity and a rigid, high-energy crystal lattice driven by its tri-halogenated core (two bromines, one chlorine). When transitioning this compound from a lyophilized state into aqueous cell culture media, researchers frequently encounter "solvent shock"—a phenomenon where the compound rapidly exceeds its kinetic solubility limit, leading to invisible micro-precipitation.

This application note provides a causally grounded, step-by-step protocol to successfully solubilize this compound. By optimizing the thermodynamic solubility in the primary solvent and carefully managing the transition to preserve kinetic solubility in the aqueous phase, this workflow ensures reproducible, artifact-free in vitro assay data.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical parameters of the target compound is the first step in designing a rational solubilization strategy. The data below dictates the strict requirement for anhydrous organic solvents and controlled thermal agitation.

ParameterValueImpact on Solubilization Strategy
Compound Name 3,4-Dibromo-8-chloro-5-methoxyquinolineCore aromatic structure promotes pi-pi stacking and aggregation.
CAS Number 1210112-69-8Primary chemical identifier for sourcing and safety tracking.
Molecular Weight 351.42 g/mol Requires precise micro-analytical weighing for accurate molarity.
Halogenation State 2x Bromo, 1x ChloroDrastically increases hydrophobicity and crystal lattice energy.
Primary Solvent 100% Anhydrous DMSOEssential for overcoming initial thermodynamic barriers.
Max Final DMSO 0.1% - 0.5% v/vStrict threshold required to prevent solvent-induced cytotoxicity.

Solubilization & Delivery Workflow

The following diagram maps the logical progression required to transition the compound from a solid state to a biologically available aqueous state without triggering nucleation.

G A 3,4-Dibromo-8-chloro-5-methoxyquinoline (Lyophilized Powder) B Primary Solvation (100% Anhydrous DMSO) A->B Prevent moisture condensation C Thermal & Acoustic Agitation (37°C Sonication) B->C Overcome lattice energy D Serial Dilution (100% DMSO) C->D Dose-response preparation E Aqueous Pre-dilution (37°C Culture Media) D->E Prevent solvent shock F In Vitro Assay (Final DMSO ≤ 0.1%) E->F Maintain kinetic solubility

Workflow for solubilizing highly halogenated quinolines to maintain kinetic solubility.

Step-by-Step Experimental Protocol

As a self-validating system, every step in this protocol is designed to mitigate a specific physical failure point (precipitation, degradation, or toxicity).

Phase 1: Master Stock Generation (10 mM)
  • Thermal Equilibration : Allow the sealed vial of 3,4-Dibromo-8-chloro-5-methoxyquinoline to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality : Opening a cold vial causes immediate atmospheric moisture condensation on the powder. Even trace amounts of water introduce localized polarity shifts, which will severely blunt the solvating power of the DMSO and initiate premature nucleation.

  • Solvent Addition : Add high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM master stock concentration.

    • Causality : Standard laboratory DMSO is highly hygroscopic and degrades in solvating power over time. Anhydrous DMSO is strictly required to maximize the primary thermodynamic solubility limit of lipophilic quinolines [1].

  • Agitation & Cavitation : Vortex the solution vigorously for 2 minutes, then place the sealed tube in a 37°C ultrasonic water bath for 10 to 15 minutes.

    • Causality : The heavy halogenation creates a rigid crystal lattice. Acoustic cavitation physically disrupts micro-aggregates, while thermal energy increases the kinetic dissolution rate, ensuring complete solvation [1].

Phase 2: Dose-Response Serial Dilution
  • Non-Aqueous Dilution : Perform all intermediate serial dilutions (e.g., 10 mM down to 1 µM) exclusively in 100% anhydrous DMSO.

    • Causality : A common critical error is diluting the master stock directly into aqueous buffers to create intermediate concentrations. This induces "solvent shock," forcing the compound past its thermodynamic solubility limit and causing irreversible, often invisible, micro-precipitation [2].

Phase 3: Aqueous Delivery to Cell Culture
  • Media Pre-Warming : Ensure the complete cell culture medium (containing serum, if applicable) is pre-warmed to exactly 37°C.

    • Causality : Introducing a DMSO-solubilized compound into cold media causes an immediate temperature-dependent drop in kinetic solubility. The thermal shock acts as a catalyst for crystal nucleation [1].

  • Final Transfer : Add the DMSO stock to the pre-warmed media at a maximum ratio of 1:1000 (e.g., 1 µL of DMSO stock into 999 µL of media) immediately prior to applying it to the cells. Mix by gentle pipetting, avoiding high-shear vortexing.

    • Causality : This dilution factor ensures the final DMSO concentration remains at 0.1% (v/v). Concentrations exceeding 0.1-0.5% can induce baseline cytotoxicity, alter cell membrane permeability, and heavily confound transcriptomic or phenotypic assay results [3].

System Validation & Troubleshooting

A robust protocol must be self-validating. To ensure the integrity of your assay and confirm that the compound is biologically available rather than suspended as an inert precipitate, perform the following checks:

  • Nephelometric Screening (Light Scattering) : Before applying the dosed media to your cells, transfer 100 µL of the final media-compound mixture to a clear 96-well plate. Measure the absorbance at 600 nm. A statistically significant increase in baseline absorbance compared to a 0.1% DMSO vehicle control indicates colloidal aggregation and compound precipitation [1].

  • Microscopic Inspection : After 24 hours of incubation with the cells, inspect the wells under phase-contrast microscopy at 20x to 40x magnification. Look for needle-like crystals or amorphous dark clusters. If precipitation is observed, the compound has exceeded its kinetic solubility limit in the aqueous environment [2].

  • Alternative Solvents : If precipitation persists despite strict adherence to this protocol, the top concentration must be lowered, or an alternative primary solvent such as Dimethylformamide (DMF) or Cyrene™ should be evaluated [2].

References

  • Title: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays Source: Benchchem Technical Support URL
  • Title: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays Source: Benchchem Technical Support URL
  • Title: Any suggestions for treating DMSO soluble compound in cell culture?
Application

Application Note: Orthogonal Functionalization of 3,4-Dibromo-8-chloro-5-methoxyquinoline in Drug Discovery

Executive Summary The rational design of targeted therapeutics relies heavily on privileged scaffolds that can be systematically modified to explore structure-activity relationships (SAR). 3,4-Dibromo-8-chloro-5-methoxyq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged scaffolds that can be systematically modified to explore structure-activity relationships (SAR). 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS: 1210112-69-8)[1] represents a highly versatile, polyhalogenated building block in medicinal chemistry. Quinolines are ubiquitous in FDA-approved drugs, frequently serving as the core pharmacophore for kinase inhibitors (e.g., targeting the PI3K/Akt/mTOR pathway)[2], antimalarials, and anti-cancer agents.

This application note details the structural rationale and self-validating experimental protocols for the orthogonal, step-wise functionalization of this scaffold. By exploiting the distinct electronic and steric environments of the C3, C4, and C8 halogens, medicinal chemists can achieve rapid, regioselective diversification[3].

Structural & Electronic Rationale (Causality of Reactivity)

The strategic value of 3,4-dibromo-8-chloro-5-methoxyquinoline lies in the differential reactivity of its three carbon-halogen bonds, which allows for sequential functionalization without the need for intermediate protecting groups[4].

  • C4-Bromine (Primary Reactivity): The C4 position is highly activated toward oxidative addition by Palladium(0). This is due to its vinylogous alpha/gamma relationship with the electronegative quinoline nitrogen, which significantly lowers the electron density at this carbon[5]. It is the primary site for initial cross-coupling.

  • C3-Bromine (Secondary Reactivity): The C3-Br bond is less reactive toward Pd-catalyzed cross-coupling than C4. However, it is highly susceptible to regioselective halogen-metal exchange (e.g., Br/Mg exchange) when treated with sterically encumbered Grignard reagents, allowing for orthogonal electrophilic trapping[3][6].

  • C8-Chlorine (Tertiary Reactivity): The C8-Cl bond is generally inert under standard Suzuki or magnesiation conditions. It serves as a reliable anchor for late-stage functionalization (such as Buchwald-Hartwig amination) requiring specialized, electron-rich biarylphosphine ligands[4].

  • C5-Methoxy: Acts as a strong electron-donating group via resonance, modulating the electronics of the carbocyclic ring and serving as a critical hydrogen-bond acceptor for kinase hinge-region binding.

Caption: Workflow for the orthogonal functionalization of the polyhalogenated quinoline scaffold.

Quantitative Data Summaries

Table 1: Comparative Reactivity Profile of Halogenated Positions
PositionHalogenRelative ReactivityPreferred Reaction TypeMechanistic Rationale
C4 BromineHigh (1st)Suzuki-Miyaura / SonogashiraActivated by electronegative N-atom (alpha/gamma effect).
C3 BromineModerate (2nd)Br/Mg Exchange (Knochel)Steric accessibility for bulky Grignards; resists initial Pd(0) insertion.
C8 ChlorineLow (3rd)Buchwald-Hartwig AminationStrong C-Cl bond requires specialized electron-rich ligands (e.g., RuPhos).
Table 2: Optimization of Regioselective C4-Suzuki Coupling
Catalyst (mol%)LigandBaseSolvent (Temp)Yield (%)C4:C3 Selectivity
Pd(PPh3)4 (5%)NoneNa2CO3Dioxane/H2O (90 °C)82%>95:5
Pd(dppf)Cl2 (5%)dppfK3PO4Toluene/H2O (100 °C)78%85:15
Pd2(dba)3 (2.5%)XPhosCs2CO3THF/H2O (80 °C)65%70:30 (Over-coupling)

Note: Mild catalysts like Pd(PPh3)4 combined with moderate bases ensure strict regiocontrol at C4.

Self-Validating Experimental Protocols

Protocol A: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group exclusively at the C4 position. Causality: Utilizing exactly 1.05 equivalents of boronic acid and a mild catalyst (Pd(PPh3)4) prevents over-coupling at the C3 position. Na2CO3 provides sufficient basicity to form the reactive boronate complex without degrading the quinoline core.

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with 3,4-dibromo-8-chloro-5-methoxyquinoline (1.0 eq), arylboronic acid (1.05 eq), and Pd(PPh3)4 (0.05 eq).

  • Evacuate and backfill the flask with Argon (3x).

  • Add degassed 1,4-dioxane (0.2 M) and an aqueous solution of Na2CO3 (2.0 M, 2.0 eq).

  • Heat the biphasic mixture to 90 °C for 4-6 hours under vigorous stirring.

  • Self-Validation Check: Monitor by LC-MS. The reaction is complete when the starting material's distinct Br2Cl isotopic cluster (m/z ~385) is fully replaced by the product's BrCl isotopic cluster.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Regioselective C3 Br/Mg Exchange (Knochel Methodology)

Objective: Functionalize the C3 position via an organomagnesium intermediate. Causality: Standard Grignard reagents (e.g., iPrMgCl) can cause unwanted nucleophilic addition to the quinoline ring. Using the sterically demanding Knochel-type reagent (Mes2Mg·2LiBr·TMEDA) ensures exclusive Br/Mg exchange at C3. TMEDA breaks up magnesium aggregates, tuning the reactivity[3][6].

Step-by-Step Procedure:

  • Dissolve the C4-functionalized intermediate (1.0 eq) in anhydrous THF (0.1 M) under Argon and cool to -10 °C.

  • Dropwise add Mes2Mg·2LiBr·TMEDA (1.2 eq). Stir for 2 hours at -10 °C.

  • Self-Validation Check: Remove a 50 µL aliquot, quench with D2O, and extract with Et2O. Analyze via 1H-NMR. Successful exchange is confirmed by the disappearance of the C3-H proton signal and >95% deuterium incorporation.

  • Add the desired electrophile (e.g., an aldehyde, iodine, or TsCN) (1.5 eq) neat or as a THF solution.

  • Warm to room temperature over 1 hour, quench with saturated aqueous NH4Cl, extract with DCM, and purify.

Protocol C: Late-Stage C8-Cl Buchwald-Hartwig Amination

Objective: Install a solubilizing amine at the C8 position to finalize the pharmacophore. Causality: The C8-Cl bond is highly stable. RuPhos is selected as the ligand because its electron-rich, bulky biaryl structure accelerates the difficult oxidative addition into the C-Cl bond and promotes rapid reductive elimination, preventing catalyst poisoning by the quinoline nitrogen[4].

Step-by-Step Procedure:

  • In a glovebox, combine the C3/C4-functionalized intermediate (1.0 eq), the desired amine (1.5 eq), Pd2(dba)3 (0.05 eq), RuPhos (0.10 eq), and Cs2CO3 (2.0 eq) in a sealed vial.

  • Add anhydrous toluene (0.1 M).

  • Heat the mixture at 100 °C for 12 hours.

  • Self-Validation Check: TLC (UV 254 nm) will show the complete consumption of the starting material and the appearance of a highly fluorescent, more polar product spot.

  • Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.

Biological Application: Kinase Inhibition

Quinoline derivatives synthesized via this orthogonal workflow are frequently evaluated as dual PI3K/mTOR inhibitors. The C5-methoxy group often interacts with the kinase hinge region, while C3/C4 substituents project into the affinity pockets[2].

Caption: Mechanism of action for quinoline-based dual PI3K/mTOR inhibitors.

References

  • BenchChem. "Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide for Researchers". Source: benchchem.com. 2

  • American Chemical Suppliers. "USA Chemical Suppliers - Products: '8', Page: 15". Source: americanchemicalsuppliers.com. 1

  • DNTB. "Impact of Cross-Coupling Reactions in Drug Discovery and Development". Source: dntb.gov.ua. 4

  • Beilstein Journals. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents". Source: beilstein-journals.org. 6

  • ACS Publications. "Multiple Regioselective Functionalizations of Quinolines via Magnesiations". Source: acs.org. 3

Sources

Method

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 3,4-Dibromo-8-chloro-5-methoxyquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The functionalization of polyhalogena...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery. The molecule 3,4-dibromo-8-chloro-5-methoxyquinoline (CAS 1210112-69-8)[1] presents a unique synthetic challenge and opportunity: it contains three distinct halogenated sites that can be orthogonally functionalized if the precise electronic and steric parameters of the molecule are exploited.

Achieving high regioselectivity in dibromoquinolines is notoriously difficult[2]. However, by understanding the transition-metal catalytic cycle—specifically the oxidative addition step—we can establish a predictable reactivity hierarchy: C4-Br > C3-Br >> C8-Cl .

Causality of Regioselectivity
  • Electronic Activation (C4 vs. C3): The selectivity-determining step in the Suzuki-Miyaura reaction is the oxidative addition of the Pd(0) species into the carbon-halogen bond[3]. The quinoline nitrogen acts as a powerful electron-withdrawing group via resonance, heavily deshielding the γ-position (C4) compared to the β-position (C3)[4]. This renders the C4-Br bond significantly more electrophilic and kinetically favored for oxidative addition[5].

  • Bond Dissociation Energy (Br vs. Cl): The C–Br bond dissociation energy is substantially lower than that of the C–Cl bond. Consequently, the C8-Cl bond remains completely inert under the mild conditions required to couple the bromides[6].

  • Steric Influence: While the C5-methoxy group introduces slight steric hindrance at the C4 position, the profound electronic bias of the quinoline core overrides this steric penalty, maintaining the C4 > C3 preference[2].

ReactivityMap Substrate 3,4-Dibromo-8-chloro- 5-methoxyquinoline C4 1st: C4-Br Electronic Activation (γ-position) Substrate->C4 Pd(0), 60°C C3 2nd: C3-Br Less Activated (β-position) Substrate->C3 Pd(0), 90°C C8 3rd: C8-Cl High BDE / Requires Active Ligand Substrate->C8 Pd/L33, 110°C

Fig 1. Reactivity hierarchy and orthogonal functionalization pathways for the quinoline scaffold.

Experimental Design & Catalyst Selection

To achieve a fully self-validating, orthogonal functionalization of this scaffold, the reaction conditions must be carefully tuned at each stage.

  • Step 1 (C4-Arylation): Requires a standard catalyst (e.g., Pd(PPh₃)₄), a mild base (Na₂CO₃), and low temperatures (60 °C) to prevent over-coupling at C3[3].

  • Step 2 (C3-Arylation): Requires a more active Buchwald precatalyst system (e.g., Pd(OAc)₂ / SPhos) and higher temperatures (90 °C) to force oxidative addition into the less activated, sterically hindered C3 position.

  • Step 3 (C8-Functionalization): The C8-Cl bond is highly resistant to standard Pd catalysis. Specialized, highly electron-rich and bulky ligands—such as the alkyl-heteroaryl-based phosphine ligand L33 or XPhos—are required to drive oxidative addition and subsequent reductive elimination at elevated temperatures (110 °C)[6],[7].

Quantitative Data Summaries

Table 1: Reaction Optimization for C4-Selective Monocoupling

Catalyst SystemBase (2.0 eq)Solvent SystemTemp (°C)C4-Aryl Yield (%)C3,C4-Diaryl Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O6078 8
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O804540
Pd(OAc)₂ / SPhosK₂CO₃DMF/H₂O902075

Table 2: Stepwise Bond Functionalization Parameters

Target BondReactivity RankOptimal LigandTemp (°C)Conversion Time
C4-Br 1 (Highest)PPh₃604–6 h
C3-Br 2 (Moderate)SPhos9012 h
C8-Cl 3 (Lowest)XPhos or L3311016–24 h

Detailed Protocols (Self-Validating Workflows)

Workflow Start Starting Material (C3-Br, C4-Br, C8-Cl) Step1 Step 1: C4-Arylation Pd(PPh3)4, Na2CO3, 60°C Start->Step1 Intermediate1 C4-Aryl, C3-Br, C8-Cl Intermediate Step1->Intermediate1 IPC: LC-MS Step2 Step 2: C3-Arylation Pd(OAc)2, SPhos, 90°C Intermediate1->Step2 Intermediate2 C3,C4-Diaryl, C8-Cl Intermediate Step2->Intermediate2 IPC: LC-MS Step3 Step 3: C8-Functionalization Pd2(dba)3, L33, 110°C Intermediate2->Step3 Final Fully Functionalized Quinoline Scaffold Step3->Final IPC: LC-MS

Fig 2. Step-by-step experimental workflow for the sequential tri-functionalization process.

Protocol A: Highly Regioselective C4-Arylation

Causality: A biphasic Toluene/EtOH/Water system ensures the solubility of both the organic substrate and the inorganic base. The mild temperature (60 °C) and weaker base (Na₂CO₃) strictly limit the oxidative addition to the highly activated C4-Br bond[3].

  • Preparation: In an oven-dried Schlenk flask, add 3,4-dibromo-8-chloro-5-methoxyquinoline (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

  • Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ (2.0 M, 2.0 equiv).

  • Solvent: Add a degassed mixture of Toluene/EtOH (4:1, 0.1 M relative to substrate).

  • Reaction: Stir the biphasic mixture vigorously at 60 °C under an argon atmosphere for 4–6 hours.

  • In-Process Control (IPC) / Validation: Monitor the reaction via LC-MS. Validation Checkpoint: The starting material mass [M+H]+ should shift by (Aryl−Br) . If a mass corresponding to (2×Aryl−2×Br) appears (>5% relative abundance), immediately cool the reaction to 0 °C to halt over-coupling.

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to isolate the C4-aryl intermediate.

Protocol B: C3-Arylation of the Monocoupled Intermediate

Causality: SPhos is a highly active, sterically demanding Buchwald ligand that facilitates oxidative addition into the electronically deactivated and sterically hindered C3-Br bond[4]. K₃PO₄ acts as a stronger base to accelerate the transmetalation step.

  • Preparation: Charge a vial with the C4-aryl intermediate (1.0 equiv), a second arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/H₂O (5:1, 0.1 M).

  • Reaction: Seal the vial and heat to 90 °C for 12 hours.

  • IPC / Validation: Monitor via TLC/LC-MS. Validation Checkpoint: Complete consumption of the monocoupled intermediate should be observed. The solution typically transitions from pale yellow to dark amber as the active Pd(0) species turns over.

  • Workup: Filter through a short pad of Celite, concentrate in vacuo, and purify via silica gel chromatography to yield the C3,C4-diaryl-8-chloroquinoline intermediate.

Protocol C: Late-Stage C8-Cl Functionalization

Causality: The C8-Cl bond is highly resistant to standard cross-coupling. The L33 ligand (or XPhos) provides intense electron density to the Pd center, enabling oxidative addition into the strong C–Cl bond, while its immense steric bulk promotes the final reductive elimination step[6],[7].

  • Preparation: In a glovebox, combine the C3,C4-diaryl intermediate (1.0 equiv), the final boronic acid or amine (1.5 equiv), Pd₂(dba)₃ (2 mol%), L33 ligand (4 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous t-Amyl alcohol (0.1 M).

  • Reaction: Heat the mixture to 110 °C for 16–24 hours.

  • IPC / Validation: Monitor via LC-MS. Validation Checkpoint: The isotopic distribution of the mass peak will lose the characteristic 3:1 ratio of the chlorine isotope pattern, confirming the successful displacement of the C8-Cl.

  • Workup: Dilute with DCM, wash with water, dry, and purify via preparative HPLC to obtain the fully functionalized quinoline scaffold.

References

  • American Chemical Suppliers. 3,4-dibromo-8-chloro-5-methoxyquinoline (Product ID: ACM1210112698).1

  • Handy, S. T., et al. Studies of One-Pot Double Couplings on Dibromoquinolines. Tetrahedron (2011). 2

  • So, C. M., et al. General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. PolyU Institutional Research Archive (2021). 6

  • So, C. M., et al. General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis (2021).7

  • Hearn, B. R., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews - ACS Publications (2021). 3

  • Hearn, B. R., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC (2021). 4

  • Knochel, P., et al. Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters - ACS Publications (2007). 5

Sources

Application

Application Note: Regioselective Functionalization of 3,4-Dibromo-8-chloro-5-methoxyquinoline for Advanced Drug Discovery

Introduction & Mechanistic Rationale The polyhalogenated scaffold 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS: 1210112-69-8) is a highly prized building block in medicinal chemistry, offering three distinct vectors for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The polyhalogenated scaffold 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS: 1210112-69-8) is a highly prized building block in medicinal chemistry, offering three distinct vectors for structural diversification. However, exploiting this scaffold requires precise control over regioselectivity to prevent undesired polymerization or regioisomeric mixtures.

As an application scientist, understanding the causality behind the reactivity of each position is critical for designing a successful synthetic campaign:

  • C4-Bromine (Primary Site): The quinoline nitrogen acts as a powerful electron-withdrawing group, rendering the C2 and C4 positions highly electrophilic via a vinylogous imine system. Despite the steric hindrance imparted by the adjacent C5-methoxy group, the overwhelming electronic deficiency at C4 dictates that Nucleophilic Aromatic Substitution (SNAr) and initial Palladium-catalyzed oxidative additions occur almost exclusively at this site 1.

  • C3-Bromine (Secondary Site): The C3 position is electronically deactivated toward SNAr but is susceptible to Halogen/Metal exchange. Because the C4 position is sterically congested by the C5-methoxy group, employing a highly sterically demanding magnesium reagent (e.g., Knochel's Mes2Mg·2LiBr·TMEDA) forces the metalation to occur regioselectively at the less hindered C3-bromine 2.

  • C8-Chlorine (Orthogonal Site): Situated on the more electron-rich carbocyclic ring, the C8-chlorine is highly stable under mild SNAr and Grignard conditions. It serves as an orthogonal handle for late-stage functionalization using forcing conditions and bulky, electron-rich phosphine ligands (e.g., SPhos or BrettPhos).

Reactivity Mapping & Workflow

ReactivityMap Scaffold 3,4-Dibromo-8-chloro- 5-methoxyquinoline C4 C4-Position (Br) Primary Site SNAr & Pd-Coupling Scaffold->C4 High Electrophilicity C3 C3-Position (Br) Secondary Site Br/Mg Exchange Scaffold->C3 Steric/Electronic Tuning C8 C8-Position (Cl) Orthogonal Site Late-Stage Activation Scaffold->C8 Forcing Conditions

Fig 1: Regioselective reactivity map of the polyhalogenated quinoline scaffold.

Workflow Start Starting Material (CAS: 1210112-69-8) Step1 Step 1: C4-SNAr (Amine, DIPEA, 80°C) Start->Step1 Step2 Step 2: C3-Br/Mg Exchange (Mes2Mg·2LiBr·TMEDA) Step1->Step2 Step3 Step 3: C8-Buchwald (Pd-cat, Bulky Ligand) Step2->Step3 Product Fully Functionalized Quinoline Derivative Step3->Product

Fig 2: Sequential three-step orthogonal functionalization workflow.

Experimental Protocols

The following self-validating protocols describe the sequential, three-step functionalization of the scaffold.

Protocol A: Regioselective C4-Amination via SNAr

Objective: Displace the highly activated C4-bromine with a secondary amine (e.g., morpholine) while leaving the C3 and C8 halogens intact.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3,4-Dibromo-8-chloro-5-methoxyquinoline (1.0 equiv, 5.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (15 mL).

  • Reagent Addition: Add morpholine (1.2 equiv, 6.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol).

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 12 hours. The mild temperature prevents undesired activation of the C8-chlorine.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The successful displacement of the C4-bromine will result in a distinct isotopic pattern shift. The starting material exhibits a classic dibromo-monochloro isotopic cluster. The product will exhibit a monobromo-monochloro signature (approximate relative abundance ratio of 3:4:1 for M : M+2 : M+4), confirming absolute regioselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with 5% aqueous LiCl (3 × 20 mL) to remove the NMP. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Regioselective C3-Functionalization via Br/Mg Exchange

Objective: Convert the C3-bromine into a reactive Grignard intermediate using steric tuning, followed by electrophilic trapping 3.

  • Reagent Preparation: Prepare the Knochel-type reagent Mes2Mg·2LiBr·TMEDA by mixing dimesitylmagnesium, LiBr, and TMEDA (1:2:1 ratio) in anhydrous THF. The TMEDA complexation lowers the reactivity to prevent double-exchange, while the mesityl bulk prevents insertion at the sterically congested C4 position 4.

  • Metalation: Dissolve the C4-aminated intermediate from Protocol A (1.0 equiv, 3.0 mmol) in anhydrous THF (10 mL) and cool to -10 °C. Dropwise add Mes2Mg·2LiBr·TMEDA (1.1 equiv) over 15 minutes. Stir at -10 °C for 4 hours.

  • Self-Validation (Quench Test): Remove a 50 µL aliquot and quench with allyl bromide. LC-MS analysis must show the complete disappearance of the monobromo starting material and the emergence of the C3-allylated mass, confirming quantitative Grignard formation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aryl aldehyde or TsCN, 1.5 equiv) directly to the reaction mixture at -10 °C. Allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry, and concentrate.

Protocol C: Late-Stage C8 Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the highly stable C8-chlorine position.

  • Preparation: In a microwave vial, combine the C3/C4-functionalized intermediate (1.0 equiv, 1.0 mmol), an aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). The electron-rich, bulky biphenyl phosphine ligand (SPhos) is strictly required to facilitate oxidative addition into the unactivated C8-Cl bond.

  • Reaction: Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5 mL). Seal the vial and heat at 100 °C for 16 hours.

  • Self-Validation: Reaction completion is validated by the total disappearance of the chlorine isotopic cluster (M / M+2 ratio of 3:1) in the LC-MS trace, yielding a clean, monoisotopic product peak (assuming no other halogens were introduced).

Summary of Quantitative Data

The table below summarizes the expected outcomes, conditions, and regioselectivity metrics for the sequential functionalization of 3,4-Dibromo-8-chloro-5-methoxyquinoline.

Reaction StepTarget PositionReagents & CatalystTemp / TimeExpected YieldRegioselectivity
1. SNAr C4 (Br)Morpholine, DIPEA, NMP80 °C, 12 h85–90%>99% (C4 exclusively)
2. Br/Mg Exchange C3 (Br)Mes2Mg·2LiBr·TMEDA, THF-10 °C, 4 h75–80%>95% (C3 over C8)
3. Cross-Coupling C8 (Cl)Ar-B(OH)₂, Pd(OAc)₂, SPhos100 °C, 16 h65–75%>99% (C8 exclusively)

References

  • Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents.Beilstein Journal of Organic Chemistry, 2011.
  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.Angewandte Chemie International Edition, 2021.
  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations.Organic Letters, 2007.
  • 3,4-Dibromoquinolin-2-amine Chemical Properties and Cross-Coupling Reactivity.EvitaChem Technical Database, 2024.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of 3,4-Dibromo-8-chloro-5-methoxyquinoline in solution

Welcome to the technical support center for 3,4-Dibromo-8-chloro-5-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,4-Dibromo-8-chloro-5-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound in solution. We will explore common issues, the underlying chemical principles, and provide robust, field-proven protocols to diagnose and mitigate degradation.

Frequently Asked Questions (FAQs)
Q1: I've dissolved my 3,4-Dibromo-8-chloro-5-methoxyquinoline, and the solution is turning yellow/brown over time. What's happening?

This is a common observation for many quinoline-based compounds and is often an indicator of degradation.[1] Discoloration can arise from the formation of conjugated byproducts resulting from oxidation or photodegradation.[1] To confirm if the color change is associated with the degradation of the parent compound, it is crucial to employ an analytical technique like High-Performance Liquid Chromatography (HPLC) to monitor the purity of the solution over time.

Q2: My experimental results are inconsistent. Could degradation of my compound in the stock solution be the cause?

Yes, absolutely. A loss of potency or variability in assay results is a classic sign of compound instability.[1] If the concentration of the active parent molecule is decreasing over time, it will directly impact any downstream biological or chemical assays. It is recommended to prepare fresh solutions for sensitive experiments or to perform a stability study on your stock solutions under your specific storage conditions to ensure their integrity.[1]

Q3: I'm seeing new peaks appear in my HPLC chromatogram when analyzing an aged solution. How do I identify them?

The appearance of new peaks is a clear sign of degradation. These new peaks represent degradation products. Identifying these products is a critical step in understanding the stability of your molecule.[2][3] This process is a core component of "forced degradation" studies, which are designed to intentionally degrade the molecule to identify likely degradation products and establish degradation pathways.[4] For structural elucidation of these unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique, as it provides both chromatographic separation and mass information for each species.[5]

Troubleshooting Guide: A Systematic Approach to Degradation

When facing potential degradation, a systematic investigation is necessary to identify the cause and establish stable conditions. This process is known as a forced degradation or stress testing study.[3][4] Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's chemical behavior.[2][3]

The goal is to subject the compound to conditions more severe than it would typically encounter during storage or use to accelerate degradation and identify potential vulnerabilities.[3][6]

Logical Troubleshooting Workflow

The following diagram outlines a systematic workflow for investigating the degradation of 3,4-Dibromo-8-chloro-5-methoxyquinoline.

Troubleshooting_Workflow A Start: Degradation Observed (e.g., color change, new HPLC peaks) B Step 1: Review Storage Conditions - Protected from light? - Correct temperature? - Appropriate solvent? A->B Initial Check C Step 2: Develop Stability-Indicating Analytical Method (HPLC-UV/MS) B->C Proceed to Analysis D Step 3: Perform Forced Degradation Study (Stress Testing) C->D Method Ready E Analyze Stressed Samples - Quantify parent compound loss - Profile degradation products D->E Collect Data F Identify Degradation Pathways - Hydrolysis? - Oxidation? - Photolysis? E->F Interpret Results G Step 4: Optimize Formulation & Storage - Adjust pH with buffers - Use amber vials - Store at lower temp - Purge with N2/Ar F->G Implement Solutions H End: Stable Solution Achieved (Defined shelf-life and storage) G->H Validation

Caption: A logical workflow for troubleshooting compound degradation.

In-Depth Analysis: Potential Degradation Pathways

The structure of 3,4-Dibromo-8-chloro-5-methoxyquinoline possesses several functional groups that could be susceptible to degradation under stress conditions.

  • Hydrolysis: The haloaromatic system is generally stable to hydrolysis under neutral conditions.[7] However, under strongly acidic or basic conditions at elevated temperatures, nucleophilic aromatic substitution could occur, replacing a halogen (likely bromine, which is a better leaving group than chlorine) with a hydroxyl group. The ether linkage of the methoxy group could also be susceptible to cleavage under harsh acidic conditions.

  • Photolysis: Many quinoline compounds are known to be photosensitive.[1] Exposure to UV or even ambient light can induce degradation.[8][9] For haloaromatic compounds, a common photodegradation pathway is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.[10][11] The electron-donating methoxy group can also be a site for oxidative attack, possibly leading to demethylation to form a phenolic group or other oxidative degradation products.[12][13]

Plausible Degradation Products

The diagram below illustrates some chemically plausible (though not confirmed without experimental data) degradation products that could arise from forced degradation studies.

Degradation_Pathways Parent 3,4-Dibromo-8-chloro-5-methoxyquinoline C₁₀H₆Br₂ClNO Hydrolysis Hydrolysis Product (e.g., 4-Bromo-8-chloro-3-hydroxy-5-methoxyquinoline) Parent->Hydrolysis  Acid/Base, Heat Photolysis Photolysis Product (e.g., 3-Bromo-8-chloro-5-methoxyquinoline) Parent->Photolysis  UV/Visible Light Oxidation Oxidation Product (e.g., N-Oxide or Demethylated Phenol) Parent->Oxidation  H₂O₂, AIBN, etc.

Caption: Potential degradation pathways of the target compound.

Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

This protocol provides a framework for investigating the stability of 3,4-Dibromo-8-chloro-5-methoxyquinoline in solution. The goal is to induce 5-20% degradation to ensure that the stability-indicating method can resolve the degradation products from the parent peak.[4]

Objective: To identify potential degradation pathways and establish the intrinsic stability of the molecule.

Materials:

  • 3,4-Dibromo-8-chloro-5-methoxyquinoline

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber (ICH Q1B option) or a light source with controlled UV and visible output

  • Temperature-controlled oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in separate, clearly labeled vials. Include a control sample stored under ambient, protected-from-light conditions.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Store at 60°C.To test susceptibility to acid-catalyzed degradation.[3]
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Store at 60°C.To test susceptibility to base-catalyzed degradation.[3]
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temp.To assess vulnerability to oxidative stress.[3]
Thermal Place a vial of the stock solution in an oven at 60°C.To evaluate intrinsic thermal stability.[6]
Photostability Expose a vial of the stock solution to a light source as per ICH Q1B guidelines. Wrap a control vial in aluminum foil.To determine light sensitivity.[1]
  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve noticeable degradation, so time points may need to be adjusted.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the same final concentration.

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the peak area of any new degradation products.

    • A significant loss of the parent peak under a specific condition indicates susceptibility to that stressor.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[3]

Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.

Starting HPLC Conditions:

ParameterRecommended Starting PointNotes
Column C18, 4.6 x 150 mm, 5 µmA standard reverse-phase column is a good starting point.[14]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds like quinolines.[15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier.[15]
Gradient Start at 10% B, ramp to 95% B over 20 min, hold for 5 min.A broad gradient is used initially to elute all compounds.[16]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV, scan for optimal wavelength (e.g., 220-400 nm) or use MS.Quinoline systems typically have strong UV absorbance.[14]
Injection Volume 10 µLA typical starting volume.

Method Development & Validation:

  • Specificity: Inject a mixture of the stressed samples (from Protocol 1). The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak.

  • Optimization: If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., switch to methanol), or pH to improve separation.

  • Validation: Once a suitable method is developed, it should be validated for parameters like linearity, accuracy, and precision according to established guidelines.[16] A linearity (r²) value of >0.999 and accuracy (% recovery) between 98-102% are typical targets.[16]

References
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(6). Retrieved from [Link]

  • Bursack, K. F., Moltzan, H. J., & Weiner, E. L. (1968). U.S. Patent No. 3,413,341. U.S. Patent and Trademark Office.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACDEl/Labs. Retrieved from [Link]

  • Bursack, K. F., & Moltzan, H. J. (1977). U.S. Patent No. 4,001,340. U.S. Patent and Trademark Office.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sygnature Discovery. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Retrieved from [Link]

  • Chen, Y., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104701. Retrieved from [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Ginsburg, H., & Demel, R. A. (1994). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Biochemical Pharmacology, 48(1), 35-44. Retrieved from [Link]

  • Reineke, W. (1998). Degradation of halogenated aromatic compounds. FEMS Microbiology Reviews, 22(4), 293-307. Retrieved from [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Engesser, K. H., & Fischer, P. (1991). Degradation of Haloaromatic Compounds. In Environmental Biotechnology (pp. 15-53). Springer, Berlin, Heidelberg.
  • Tappe, U., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 481-486.
  • Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • RP-HPLC analytical method development and validation for newly synthesized n-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4h-1,2,4-triazol-4-amine. (2022). World Journal of Current Medical and Pharmaceutical Research. Retrieved from [Link]

  • Tappe, U., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed. Retrieved from [Link]

  • Johansen, S. S., et al. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Environmental Science & Technology, 31(9), 2577-2584. Retrieved from [Link]

  • Fetzner, S. (2000). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Applied Microbiology and Biotechnology, 54(5), 597-605.
  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 26(2), 289. Retrieved from [Link]

  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios, 15(61-62), 177-89. Retrieved from [Link]

  • Hydrolysis of halogenoalkanes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Klementová, Š., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962. Retrieved from [Link]

  • Iwaoka, M., & Nakazono, T. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules, 20(6), 10191-10204. Retrieved from [Link]

  • Anaerobic degradation of methoxylated aromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline: Structure, Properties & Uses Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research.
  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. (2021). SciSpace. Retrieved from [Link]

  • Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. (2022). MDPI. Retrieved from [Link]

  • 8-Chloro-3,4-dibromo-5-methoxyquinoline — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(40), 23785-23810. Retrieved from [Link]

  • Hoffmann, E. H., et al. (2018). Oxidation of substituted aromatic hydrocarbons in the tropospheric aqueous phase: kinetic mechanism development and modelling. Physical Chemistry Chemical Physics, 20(17), 11612-11629. Retrieved from [Link]

  • Aromatic Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • 8-CHLORO-3,4-DIBROMO-5-METHOXYQUINOLINE,Price,Suppliers. (n.d.). Chemcd. Retrieved from [Link]

  • 5-Chloro-3,4-dibromo-8-methoxyquinoline — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Atmospheric Degradation of 3-Methoxy-1-propanol by Reaction with Hydroxyl Radicals and Chlorine Atoms. (2024). ACS Earth and Space Chemistry. Retrieved from [Link]

  • 8-chloro-3,4-dibromo-5-methoxyquinoline. (n.d.). Chemcd. Retrieved from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved from [Link]

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Optimization

Optimizing reaction temperature for 3,4-Dibromo-8-chloro-5-methoxyquinoline substitution

A Guide to Optimizing Reaction Temperature for Regioselective Substitution Welcome to the technical support guide for navigating the complexities of substitution reactions on 3,4-Dibromo-8-chloro-5-methoxyquinoline. This...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimizing Reaction Temperature for Regioselective Substitution

Welcome to the technical support guide for navigating the complexities of substitution reactions on 3,4-Dibromo-8-chloro-5-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on controlling regioselectivity by optimizing reaction temperature. The advice herein is grounded in established mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments, focusing on the critical role of temperature in dictating reaction outcomes.

Part 1: Fundamental Principles of Reactivity & Selectivity
Q1: What are the primary factors influencing which halogen is substituted on the 3,4-Dibromo-8-chloro-5-methoxyquinoline core?

A1: The regioselectivity of substitution reactions on this substrate is a complex interplay of electronic, steric, and reaction-type-specific factors.

  • Electronic Effects: The quinoline ring system possesses a pyridine ring, which is electron-deficient, and a benzene ring. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C2 and C4 positions.[1][2] Therefore, the bromine at C4 is significantly activated towards nucleophilic aromatic substitution (SNAr). The C5-methoxy group is an electron-donating group, which can influence the electron density of the benzene ring.

  • Leaving Group Ability (For Palladium-Catalyzed Cross-Coupling): In palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the first step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The rate of this step generally follows the trend of bond dissociation energy: C-Br > C-Cl.[3] This intrinsic reactivity difference suggests that the C3-Br or C4-Br bonds will react preferentially over the C8-Cl bond.

  • Steric Hindrance: The C3 and C4 positions are adjacent, and the peri-position to the C8-chloro group is occupied by the C1-nitrogen, which creates some steric crowding.[3] The accessibility of each halogenated carbon to the catalyst or nucleophile can influence the reaction rate.

Q2: How does reaction temperature critically influence the product distribution?

A2: Temperature is one of the most powerful variables for controlling whether a reaction is under kinetic or thermodynamic control.[4]

  • Kinetic Control (Lower Temperatures): At lower temperatures, reactions are typically irreversible. The major product formed is the one that results from the fastest reaction pathway, i.e., the one with the lowest activation energy.[5][6] For this substrate, this often corresponds to the substitution at the most electronically activated and accessible position.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, there is enough energy to overcome the activation barriers for both forward and reverse reactions, establishing an equilibrium.[5] The major product will be the most thermodynamically stable isomer, which may not be the one that forms the fastest.[6] Prolonged reaction times at elevated temperatures favor the formation of the thermodynamic product.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Q3: I'm performing a Suzuki-Miyaura coupling and getting a mixture of products substituted at the C4-Br and C3-Br positions. How can I improve selectivity?

A3: This is a classic case of competing kinetic and thermodynamic pathways. The C4-position is generally more activated due to the influence of the ring nitrogen. However, the final stability of the C3-substituted vs. C4-substituted product might be different.

Troubleshooting Strategy:

  • Favor the Kinetic Product (likely C4-substitution):

    • Lower the Temperature: Start your reaction at a lower temperature (e.g., room temperature to 50 °C) and monitor the progress carefully by TLC or LC-MS. This will favor the pathway with the lower activation energy.[5]

    • Choose a Highly Active Catalyst System: Using a highly active palladium precatalyst and a bulky, electron-rich phosphine ligand can often accelerate the desired coupling at lower temperatures, minimizing isomerization or side reactions.[7][8]

  • Favor the Thermodynamic Product:

    • Increase the Temperature: If you suspect the desired product is the more stable isomer, cautiously increase the reaction temperature (e.g., 80-110 °C) and extend the reaction time.[4][9] This allows the initial kinetic product to potentially revert and equilibrate to the more stable thermodynamic product.

Q4: My Buchwald-Hartwig amination is very sluggish, and I'm not getting a good yield even at high temperatures. What's the problem?

A4: Low yields in Buchwald-Hartwig aminations can stem from several issues, many of which are temperature-dependent.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or it may be decomposing at the reaction temperature.[10]

    • Solution: Ensure you are using an appropriate precatalyst (e.g., a G3 or G4 palladacycle) and a suitable ligand for the specific amine and halide.[10][11] Sometimes, a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates can be beneficial.[10]

  • Incorrect Base/Ligand Combination: The choice of base and ligand is critical and substrate-dependent. A base that is too strong or a ligand that is not robust enough can lead to decomposition at higher temperatures.[10][12]

    • Solution: Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and ligands. For challenging couplings involving aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or BrettPhos are often required.[7][10][13]

  • Thermal Decomposition: The starting material or the desired product might be unstable at the reaction temperature, leading to the formation of tarry byproducts.[14]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. A Design of Experiments (DoE) approach can be highly effective in finding the optimal balance of temperature, catalyst loading, and concentration to maximize yield.[13][15]

Table 1: General Temperature Guidelines for Cross-Coupling Reactions
Target PositionHalogenRelative ReactivityTypical Temperature Range (°C)Notes
C4BromoHighest (Kinetic Site)25 - 80 °CMost activated position. Lower temperatures favor selective substitution.[16]
C3BromoMedium60 - 100 °CLess activated than C4. May require higher temperatures to react.
C8ChloroLowest80 - 120 °CC-Cl bond is stronger. Requires more active catalyst systems and higher temperatures.[3]
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q5: When reacting with sodium methoxide, I observe substitution, but also the formation of byproducts, especially at higher temperatures. What is happening?

A5: This is likely a combination of the desired SNAr reaction and a competing hydrolysis side reaction.

  • SNAr Reaction: The C4-position is highly activated towards SNAr due to the electron-withdrawing effect of the quinoline nitrogen. The C8-chloro position is on the less activated benzene ring and is unlikely to participate in SNAr under these conditions. The C3-bromo position is also less activated than C4 for SNAr. Therefore, the primary substitution product should be 3-bromo-8-chloro-4,5-dimethoxyquinoline.

  • Side Reaction (Hydrolysis): The C5-methoxy group, being an ether, can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures.[17][18] This would lead to the formation of a hydroxylated quinoline derivative, which can complicate purification and lower the yield of the desired product. In some cases, strong basic conditions can lead to the hydroxylation of the quinone ring itself.[19]

Troubleshooting Strategy:

  • Lower the Reaction Temperature: This is the most critical step. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the hydrolysis side reaction.[20]

  • Control Stoichiometry: Use a minimal excess of sodium methoxide (e.g., 1.1-1.5 equivalents) to reduce the basicity of the reaction mixture once the starting material is consumed.

  • Solvent Choice: The choice of solvent can significantly affect SNAr reaction rates.[21][22] Aprotic polar solvents like DMSO or DMF often accelerate SNAr reactions, potentially allowing for lower reaction temperatures.[23]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol is designed to identify the optimal temperature for a given substitution reaction using a parallel synthesis platform.

  • Array Setup: In an array of oven-dried reaction vials, add 3,4-Dibromo-8-chloro-5-methoxyquinoline (1.0 eq), a magnetic stir bar, the coupling partner (e.g., boronic acid, 1.2 eq or amine, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[9]

  • Inert Atmosphere: Seal each vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.[10]

  • Reagent Addition: Add the degassed solvent (e.g., dioxane/water for Suzuki, toluene for Buchwald-Hartwig) to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Catalyst Addition: Prepare a stock solution of the palladium precatalyst and ligand (if necessary) and add the appropriate amount to each vial.

  • Temperature Gradient: Place the vials in a parallel reactor block set to different temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitoring: Stir the reactions for a set time (e.g., 12-24 hours). After cooling, take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion and product distribution.

  • Work-up: Once the optimal temperature is identified, the reaction can be scaled up. A typical work-up involves cooling the reaction, diluting with water, and extracting the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[24]

Diagrams & Workflows
Troubleshooting Workflow for Unexpected Regioselectivity

The following diagram outlines a logical workflow for troubleshooting issues related to product distribution.

G start Start: Unexpected Product Distribution Observed check_kinetic Is the major product at the most activated site (C4)? start->check_kinetic is_kinetic YES: Reaction is under Kinetic Control check_kinetic->is_kinetic  Yes is_thermo NO: Possible Thermodynamic Control or Side Reaction check_kinetic->is_thermo  No action_kinetic To favor the thermodynamic product: - Increase Temperature - Increase Reaction Time is_kinetic->action_kinetic check_side_reactions Are side products like hydrodehalogenation or hydrolysis observed? is_thermo->check_side_reactions side_reaction_yes YES: Optimize conditions to minimize side reactions check_side_reactions->side_reaction_yes  Yes side_reaction_no NO: Reaction may be sluggish at one or more sites check_side_reactions->side_reaction_no  No action_side_reaction Lower temperature. Screen alternative catalysts, ligands, bases, or solvents. side_reaction_yes->action_side_reaction action_sluggish Cautiously increase temperature. Consider a more active catalyst system. Ensure reagent purity. side_reaction_no->action_sluggish

Caption: A decision tree for troubleshooting unexpected regioselectivity.

References

  • Benchchem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. Benchchem.
  • Benchchem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • Benchchem. (2025).
  • Unknown. (n.d.).
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination....
  • ElectronicsAndBooks. (n.d.). Kinetic versus Thermodynamic Control of Products in some Nucleophilic Aromatic Substitution Reactions?. ElectronicsAndBooks.
  • RSC Publishing. (n.d.). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. Benchchem.
  • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen.
  • Charnwood Discovery. (n.d.).
  • Wikipedia. (n.d.).
  • PubMed. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. PubMed.
  • Benchchem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. Benchchem.
  • Benchchem. (2025). optimizing reaction conditions for 4-Methoxycinnoline synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines. Benchchem.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • PMC. (2018).
  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange.
  • Benchchem. (2025). Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline. Benchchem.
  • Unknown. (n.d.). Chemistry of Substituted Quinolinones. V.
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Unknown. (n.d.). Cross-Coupling Reactions Guide. Unknown.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
  • ChemRxiv. (2025). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv.
  • PMC. (2013). Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers. PMC.
  • Chemistry Stack Exchange. (2016). Thermodynamic versus kinetic reactions. Chemistry Stack Exchange.
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
  • Unknown. (n.d.). HYDROLYSIS. Unknown.
  • Durham e-Theses. (2026).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • MIT Open Access Articles. (n.d.). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. MIT.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Unknown. (2018). HYDROLYSIS REACTIONS. Unknown.
  • University of Miami. (n.d.).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
  • PubMed. (2005). Origin of a large temperature dependence of regioselectivity observed for [2 + 2] photocycloaddition (Paternò-Büchi reaction) of 1,3-dimethylthymine with benzophenone and its derivatives: conformational property of the intermediary triplet 1,4-diradicals. PubMed.
  • PMC. (2024).
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses.
  • Unknown. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Unknown.
  • Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com.
  • OUCI. (n.d.).

Sources

Troubleshooting

Removing halogenated impurities from 3,4-Dibromo-8-chloro-5-methoxyquinoline batches

Technical Support Center: Purification of 3,4-Dibromo-8-chloro-5-methoxyquinoline Welcome to the technical support center for the purification of 3,4-Dibromo-8-chloro-5-methoxyquinoline. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 3,4-Dibromo-8-chloro-5-methoxyquinoline

Welcome to the technical support center for the purification of 3,4-Dibromo-8-chloro-5-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing halogenated impurities from batches of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely halogenated impurities in a batch of 3,4-Dibromo-8-chloro-5-methoxyquinoline?

A1: The impurity profile is intrinsically linked to the synthetic route. A plausible synthesis involves the bromination of 8-chloro-5-methoxyquinoline. Given this, the most probable halogenated impurities are:

  • Under-brominated species: 3-Bromo-8-chloro-5-methoxyquinoline or 4-Bromo-8-chloro-5-methoxyquinoline. These arise from incomplete bromination.

  • Regioisomers of bromination: Depending on the reaction conditions, bromination could potentially occur at other positions on the quinoline ring, leading to isomers.

  • Starting material: Unreacted 8-chloro-5-methoxyquinoline.

  • Poly-halogenated species: Although less common if stoichiometry is controlled, over-bromination could lead to tri-bromo species.

The similar physicochemical properties of these impurities compared to the desired product make their removal challenging.[1]

Diagram: Plausible Impurity Profile

8-chloro-5-methoxyquinoline 8-chloro-5-methoxyquinoline 3,4-Dibromo-8-chloro-5-methoxyquinoline 3,4-Dibromo-8-chloro-5-methoxyquinoline 8-chloro-5-methoxyquinoline->3,4-Dibromo-8-chloro-5-methoxyquinoline Bromination 3-Bromo-8-chloro-5-methoxyquinoline 3-Bromo-8-chloro-5-methoxyquinoline 3,4-Dibromo-8-chloro-5-methoxyquinoline->3-Bromo-8-chloro-5-methoxyquinoline Potential Impurity (Incomplete Reaction) 4-Bromo-8-chloro-5-methoxyquinoline 4-Bromo-8-chloro-5-methoxyquinoline 3,4-Dibromo-8-chloro-5-methoxyquinoline->4-Bromo-8-chloro-5-methoxyquinoline Potential Impurity (Incomplete Reaction) Other Bromo-isomers Other Bromo-isomers 3,4-Dibromo-8-chloro-5-methoxyquinoline->Other Bromo-isomers Potential Impurity (Side Reaction)

Caption: Potential impurities in the synthesis of the target compound.

Q2: Which analytical techniques are most suitable for detecting and quantifying halogenated impurities in my product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is a robust technique for separating and quantifying the target compound and its impurities.[2][3][4][5] Gradient elution with a mobile phase of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and provides excellent separation of volatile and semi-volatile halogenated compounds, offering both quantification and structural information from the mass spectra.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation of the final product and identification of impurities.[7][8][9] Aromatic proton and carbon signals will be particularly informative in distinguishing between different halogenation patterns.

Troubleshooting Guide

Issue 1: My 1H NMR spectrum shows multiple sets of aromatic signals, suggesting the presence of impurities. How can I identify them?

Plausible Cause: The presence of under-brominated species or regioisomers.

Troubleshooting Strategy:

  • Analyze the integration of the aromatic signals: Compare the integration of the impurity signals to the main product signals to estimate the percentage of each impurity.

  • Look for characteristic splitting patterns: The coupling constants (J-values) between adjacent protons can help determine the substitution pattern on the quinoline ring.

  • Compare with known spectra: If available, compare your spectrum to reference spectra of the expected impurities.[8][10][11]

  • 2D NMR techniques: If the 1D spectrum is too complex, consider running 2D NMR experiments like COSY (to identify coupled protons) and HMBC/HSQC (to correlate protons and carbons) for unambiguous assignment.

Issue 2: Recrystallization of my crude product does not seem to remove the halogenated impurities effectively.

Plausible Cause: The impurities have very similar solubility profiles to the desired product.

Troubleshooting Strategy:

  • Systematic Solvent Screening: The choice of solvent is critical.[12] Test a range of solvents with varying polarities. A solvent/anti-solvent system can be particularly effective.[1][12]

    • Good solvents (for dissolution): Dichloromethane, Chloroform, Ethyl Acetate.[13][14]

    • Anti-solvents (to induce precipitation): Hexane, Heptane, Ethanol, Water.[12][15][16][17]

  • Controlled Cooling: Slow cooling is crucial for the formation of pure crystals. Rapid crashing out of the solid will likely trap impurities.

  • Multiple Recrystallizations: It may be necessary to perform two or more recrystallizations to achieve the desired purity.

Table 1: Solvent Systems for Recrystallization of Halogenated Quinolines

Solvent System (Good Solvent/Anti-Solvent)Polarity of Good SolventComments
Dichloromethane/HexaneLow-MediumA common choice for non-polar to moderately polar compounds.
Ethyl Acetate/HeptaneMediumGood for compounds with intermediate polarity.
Ethanol/WaterHighEffective for more polar quinoline derivatives.[15][16][17]
Acetone/WaterHighAnother good option for polar compounds.[16][17]
TolueneLowCan be used as a single solvent for recrystallization.[18]

Experimental Protocol: Anti-Solvent Recrystallization

  • Dissolve the crude 3,4-Dibromo-8-chloro-5-methoxyquinoline in a minimal amount of a "good" solvent (e.g., dichloromethane) at room temperature or with gentle warming.

  • Filter the solution while warm to remove any insoluble matter.

  • Slowly add a miscible "anti-solvent" (e.g., hexane) dropwise with stirring until the solution becomes slightly turbid.

  • Gently warm the mixture until the turbidity just disappears.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Diagram: Recrystallization Workflow

cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation A Crude Product B Add minimal 'good' solvent A->B C Warm to dissolve B->C D Add 'anti-solvent' until turbid C->D Filtered solution E Warm to clarify D->E F Slow cool E->F G Filter crystals F->G H Wash with cold anti-solvent G->H I Dry under vacuum H->I Pure Product Pure Product I->Pure Product

Caption: Step-by-step workflow for anti-solvent recrystallization.

Issue 3: I am still unable to separate the impurities by recrystallization. What is the next step?

Plausible Cause: The impurities are isomers with nearly identical solubility.

Troubleshooting Strategy: Column Chromatography

Column chromatography on silica gel is a powerful technique for separating compounds with different polarities.[1]

Experimental Protocol: Silica Gel Column Chromatography

  • Adsorbent: Use standard silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting gradient might be 0-20% ethyl acetate in hexane. The optimal eluent system should be determined by thin-layer chromatography (TLC) first.

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution and Fraction Collection: Run the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Troubleshooting Column Chromatography

IssuePlausible CauseSuggested Solution
Poor SeparationInappropriate eluent polarity.Optimize the eluent system using TLC. Try a different solvent system (e.g., dichloromethane/methanol).
Co-elution of ImpuritiesImpurities have very similar polarity to the product.Consider using a different stationary phase like alumina or a reverse-phase C18 column.[1]
Tailing of the Product on the ColumnThe compound is interacting too strongly with the silica.Add a small amount of a modifier like triethylamine (for basic compounds) to the eluent.

References

  • TSI Journals (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • The Royal Society of Chemistry (2018). Supplementary Information - Straightforward Synthesis of Quinolines from Enones and 2-aminobenzyl Alcohols Using an Iridium-Catalyzed Transfer Hydrogenative Strategy. [Link]

  • SIELC Technologies (2018). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • Restek. TROUBLESHOOTING GUIDE. [Link]

  • MDPI (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. [Link]

  • SciSpace. Effective HPLC method development. [Link]

  • MDPI (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • NextSDS. 8-Chloro-3,4-dibromo-5-methoxyquinoline — Chemical Substance Information. [Link]

  • Google Patents.
  • SpringerLink (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. [Link]

  • Wikipedia. Quinoline. [Link]

  • Acta Scientific (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. [Link]

  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

  • NextSDS. 5-Chloro-3,4-dibromo-8-methoxyquinoline — Chemical Substance Information. [Link]

  • Chemcd. 8-chloro-3,4-dibromo-5-methoxyquinoline. [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. [Link]

  • Google Patents.
  • PubChem - NIH. 5-Methoxyquinoline. [Link]

  • ResearchGate (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. [Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 3,4-Dibromo-8-chloro-5-methoxyquinoline

Welcome to the Analytical Development Support Center. This guide provides authoritative troubleshooting and method optimization strategies tailored specifically for the High-Performance Liquid Chromatography (HPLC) analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. This guide provides authoritative troubleshooting and method optimization strategies tailored specifically for the High-Performance Liquid Chromatography (HPLC) analysis of 3,4-Dibromo-8-chloro-5-methoxyquinoline.

Physicochemical Profiling: The Causality of Retention

To rationally optimize a mobile phase, we must first understand the molecule's unique electronic and steric environment. As a Senior Application Scientist, I advise against treating this compound as a standard basic pharmaceutical. Here is the mechanistic reasoning:

  • Suppressed Ionization: Unsubstituted quinoline is a weak base with a pKa of approximately 4.9. However, the addition of the 8-chloro substituent drastically reduces the pKa to 2.33 ()[1],[2]. The further addition of two highly electronegative bromine atoms at the 3 and 4 positions exerts a profound inductive electron-withdrawing effect, pulling electron density away from the quinoline nitrogen. Consequently, the pKa of this compound is estimated to be well below 1.0.

  • Chromatographic Impact: Because the molecule remains entirely unprotonated (neutral) across the standard reversed-phase (RP) HPLC pH range (pH 2.0–7.0), traditional pH-tuning strategies (like using high-pH buffers to suppress ionization) are ineffective. Retention is almost exclusively driven by its massive hydrophobicity (logP) and the polarizability of its halogens.

Troubleshooting FAQs

Q1: My analyte exhibits excessively long retention times (>30 minutes) on a standard C18 column, even at 80% Acetonitrile. How can I accelerate elution without sacrificing peak integrity? A1: The high halogen density (two bromines, one chlorine) creates a highly lipophilic molecule that interacts too strongly with dense C18 alkyl chains via dispersive forces. Solution: Switch to a less retentive stationary phase, such as a C8 or a Phenyl-Hexyl column. If you must use a C18 column, increase the eluotropic strength of your mobile phase by incorporating 5–10% Tetrahydrofuran (THF) into your organic modifier (e.g., 75% ACN / 5% THF / 20% Water). THF disrupts strong hydrophobic interactions more effectively than acetonitrile.

Q2: I am observing significant peak tailing ( As​>1.8 ). If the compound is neutral at my mobile phase pH of 3.0, why is it interacting with residual silanols? A2: While the quinoline nitrogen is neutral, the heavy halogenation introduces a phenomenon known as halogen bonding (HaB) ()[3],[4]. The electron-deficient regions ( σ -holes) on the bromine and chlorine atoms act as electrophiles, interacting strongly with nucleophilic sites on the silica matrix, such as un-endcapped silanols or trace metal impurities. Solution: Ensure you are using an ultra-high-purity, double-endcapped silica column. Additionally, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Even though the analyte is neutral, TFA acts as an excellent masking agent for residual silanols, outcompeting the halogen bond donors.

Q3: I cannot resolve 3,4-Dibromo-8-chloro-5-methoxyquinoline from its mono-bromo or des-chloro synthetic intermediates. What is the best mobile phase strategy for this? A3: Standard C18 columns struggle to separate halogenated structural isomers because their hydrophobic footprints are nearly identical. Solution: Switch your mobile phase organic modifier from Acetonitrile to Methanol, and pair it with a Pentafluorophenyl (PFP) or Phenyl-Hexyl column ()[5],[6],[7]. Methanol allows the stationary phase's aromatic rings to interact with the analyte via π−π interactions and shape-selective halogen bonding, which Acetonitrile typically suppresses due to its own π -character and strong dipole moment.

Step-by-Step Methodology: Self-Validating Mobile Phase Optimization

This protocol utilizes a self-validating System Suitability Test (SST) to ensure the chosen mobile phase provides reliable causality between conditions and peak performance.

Step 1: Baseline Hydrophobic Assessment

  • Prepare a mobile phase of 60% Methanol / 40% Water containing 0.1% Formic Acid.

  • Inject a 10 µg/mL standard of the analyte on a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min.

  • Validation Check: Calculate the retention factor ( k′ ). If k′>10 , the hydrophobic retention is too strong; proceed to Step 2.

Step 2: Eluotropic Tuning

  • Adjust the organic modifier to 75% Methanol.

  • Re-inject the standard.

  • Validation Check: Target a k′ between 3 and 7. If the peak shape is asymmetrical (Symmetry factor As​>1.5 ), proceed to Step 3.

Step 3: Silanol Masking and Halogen Bond Disruption

  • Replace the 0.1% Formic Acid with 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic lines.

  • Re-inject the standard.

  • Validation Check: Measure As​ . The peak symmetry must fall between 0.95 and 1.10.

Step 4: Selectivity Verification (Gradient)

  • To ensure resolution from synthetic impurities, run a gradient: 50% to 90% Methanol (with 0.1% TFA) over 15 minutes.

  • Validation Check: Calculate the resolution ( Rs​ ) between the main peak and the closest eluting impurity. The system is validated when Rs​≥2.0 .

Quantitative Data Summaries

The following table summarizes the causal effects of different mobile phase parameters on the chromatography of polyhalogenated quinolines.

Mobile Phase ParameterPrimary Mechanism of ActionEffect on 3,4-Dibromo-8-chloro-5-methoxyquinolineRecommended Use Case
0.1% Formic Acid (pH ~2.7) Maintains acidic environmentAnalyte remains neutral; moderate peak shape.General LC-MS screening.
0.1% TFA (pH ~2.0) Ion-pairing / Silanol maskingDrastically improves peak symmetry ( As​≈1.0 ) by blocking halogen-silanol interactions.High-resolution UV quantification.
Acetonitrile (Organic) Dipole-dipole interactionsFaster elution, but suppresses π−π interactions with phenyl columns.When throughput/speed is the priority.
Methanol (Organic) Hydrogen bondingEnhances π−π and halogen bonding selectivity on PFP columns.Resolving closely related halogenated impurities.
5% THF (Additive) Disruption of strong hydrophobicityReduces retention time without drastically changing selectivity.Eluting highly retained late-eluting peaks.

Decision Tree Diagram

HPLC_Optimization Start Analyze Chromatogram (3,4-Dibromo-8-chloro-5-methoxyquinoline) Issue1 Excessive Retention (k' > 10) Start->Issue1 Issue2 Peak Tailing (As > 1.5) Start->Issue2 Issue3 Poor Co-elution (Rs < 1.5 with impurities) Start->Issue3 Action1 Increase % Organic (MeOH/THF) or switch to C8 column Issue1->Action1 Action2 Add 0.1% TFA to mask silanols & disrupt halogen bonding Issue2->Action2 Action3 Switch to PFP/Phenyl-Hexyl & use Methanol modifier Issue3->Action3 Success Optimized HPLC Method Achieved Action1->Success Action2->Success Action3->Success

Decision matrix for resolving common chromatographic issues during halogenated quinoline analysis.

References

  • Title: 8-Chloroquinoline | CID 69139 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Ultisil PFP Column: Advanced Phenyl Stationary Phase Source: Welch Materials URL: [Link]

  • Title: InertSustain Phenyl HPLC Columns Source: GL Sciences URL: [Link]

  • Title: Weak Bonds, Strong Effects: Enhancing the Separation Performance of UiO-66 toward Chlorobenzenes via Halogen Bonding Source: ACS Materials Letters URL: [Link]

  • Title: Introduction and Characterization of Halogen Bonding Liquid Chromatography Source: Pittcon / Swapcard URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Chemoselectivity and Orthogonal Functionalization: A Comparative Guide to Substituted Quinolines

As drug discovery programs increasingly rely on densely functionalized heterocycles, the strategic selection of halogenated building blocks dictates the efficiency of late-stage diversification. This guide provides a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on densely functionalized heterocycles, the strategic selection of halogenated building blocks dictates the efficiency of late-stage diversification. This guide provides a critical comparison between the base scaffold 8-chloro-5-methoxyquinoline and its highly primed derivative, 3,4-dibromo-8-chloro-5-methoxyquinoline .

By analyzing the electronic and steric microenvironments of these molecules, we can establish self-validating workflows for regioselective functionalization, minimizing isomeric contamination and maximizing synthetic throughput.

Mechanistic Divergence: Benzenoid vs. Pyridine Ring Activation

The fundamental difference between these two scaffolds lies in the primary locus of reactivity. The addition of the 3,4-dibromo motif shifts the reactive center from the benzenoid ring to the electron-deficient pyridine ring.

The Base Scaffold: 8-Chloro-5-methoxyquinoline

In the absence of halogens on the pyridine ring, reactivity is governed by the push-pull electronics of the benzenoid system. The C5-methoxy group acts as an electron-donating group, while the quinoline nitrogen withdraws electron density.

  • Nucleophilic Aromatic Substitution (SNAr): The C8-chloride is uniquely positioned for SNAr. Despite the benzenoid ring being generally less reactive towards nucleophiles than the pyridine ring, the C8 position is activated by the electron-withdrawing nature of the fused nitrogen. This reactivity is heavily exploited in the synthesis of metal-chelating agents, such as 8-quinolinethiol derivatives ( [1]).

  • Directed ortho-Metalation (DoM): The C5-methoxy group can direct lithiation to the C6 position, providing a secondary route for functionalization when the C8 position is blocked or preserved.

The Polyhalogenated Scaffold: 3,4-Dibromo-8-chloro-5-methoxyquinoline

The introduction of bromines at C3 and C4 completely overrides the C8-chloride's reactivity under transition-metal catalysis and organometallic exchange.

  • Electronic Priming at C4: The C4 position is para-like to the electronegative quinoline nitrogen. This resonance-driven electron deficiency makes the C4-Br bond highly susceptible to oxidative addition by Pd(0).

  • Expert Insight on Peri-Interactions: A critical, often overlooked factor is the steric peri-interaction between the C4-bromine and the C5-methoxy group. This steric clash induces ground-state destabilization (bond lengthening). Counterintuitively, this strain lowers the activation energy for Pd(0) oxidative addition, further enhancing C4 chemoselectivity over C3 during Suzuki-Miyaura couplings.

  • Regioselective Metalation at C3: Once C4 is functionalized, the C3-Br bond can be selectively targeted using halogen-metal exchange. As demonstrated by [2], polyfunctional magnesium reagents (e.g., Turbo Grignard) allow for precise, temperature-controlled functionalization of the C3 position without disturbing the C8-chloride ( [3]).

Quantitative Reactivity Comparison

To streamline route scouting, the empirical reactivity profiles of both scaffolds are summarized below. The data highlights the superior orthogonality of the dibrominated scaffold for complex library synthesis.

Reactivity Metric8-Chloro-5-methoxyquinoline3,4-Dibromo-8-chloro-5-methoxyquinoline
Primary Reactive Site C8 (Benzenoid Ring)C4 (Pyridine Ring)
Secondary Reactive Site C6 (via DoM)C3 (Pyridine Ring)
Dominant Mechanism SNAr, Electrophilic SubstitutionPd-Catalysis, Halogen/Metal Exchange
Regioselectivity Control Thermal activation, Directing groupsElectronic deficiency (C4 > C3 >> C8)
Orthogonal Handles Limited (C8 only)High (Sequence: C4 C3 C8)
Steric Strain (Peri-effect) LowHigh (C4-Br vs. C5-OMe interaction)

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. The causality behind the choice of reagents and temperatures is explicitly defined to ensure reproducibility and prevent over-functionalization.

Protocol A: Regioselective C4-Suzuki Coupling of 3,4-Dibromo-8-chloro-5-methoxyquinoline

This workflow isolates C4 reactivity by leveraging kinetic control and specific ligand architecture.

  • Preparation: In a Schlenk flask, combine 3,4-dibromo-8-chloro-5-methoxyquinoline (1.0 equiv), arylboronic acid (1.05 equiv), and K2​CO3​ (2.0 equiv).

    • Causality: A strict 1.05 equivalent of boronic acid prevents competitive di-coupling at the C3 position.

  • Catalyst Addition: Add PdCl2​(dppf) (5 mol%) and a degassed solvent mixture of 1,4-Dioxane/ H2​O (4:1).

    • Causality: The bidentate dppf ligand creates a sterically demanding oxidative addition complex. It readily inserts into the highly activated, peri-strained C4-Br bond but struggles to insert into the more sterically shielded and electronically richer C3-Br bond under mild conditions.

  • Kinetic Heating: Heat the mixture to exactly 80°C for 4 hours.

    • Causality: Exceeding 90°C provides enough thermal energy to overcome the activation barrier for C3 oxidative addition, leading to isomeric mixtures.

  • Validation: TLC monitoring should show a single new spot. LC-MS will confirm the retention of the C3-bromine and C8-chlorine isotopes.

Protocol B: C8-Thiolation of 8-Chloro-5-methoxyquinoline via SNAr

This workflow demonstrates the harsh conditions required to activate the benzenoid ring in the absence of pyridine-ring halogens.

  • Solvation: Dissolve 8-chloro-5-methoxyquinoline (1.0 equiv) in anhydrous DMF.

    • Causality: Polar aprotic solvents like DMF strongly solvate the sodium cations of the nucleophile, leaving the reacting anion "naked" and highly reactive.

  • Nucleophilic Attack: Add sodium hydrosulfide hydrate ( NaSH⋅xH2​O , 3.0 equiv).

  • Thermal Activation: Heat the sealed reaction to 120°C for 12 hours.

    • Causality: Unlike the C4 position on the pyridine ring, the C8 position lacks direct resonance stabilization from the nitrogen during the transition state. High thermal energy is mandatory to overcome the SNAr activation barrier.

  • Workup: Quench with 1M HCl to precipitate the 8-quinolinethiol derivative.

Visualizing Regioselective Pathways

The logic gate for functionalizing these quinoline scaffolds is mapped below. The dibrominated variant offers a distinct, three-stage orthogonal pathway compared to the single-node reactivity of the base scaffold.

Reactivity_Pathways cluster_8Cl 8-Chloro-5-methoxyquinoline cluster_34DiBr 3,4-Dibromo-8-chloro-5-methoxyquinoline NodeA Base Scaffold (8-Cl-5-OMe) NodeB SNAr at C8 (Thiolation/Amination) NodeA->NodeB Nucleophiles (120°C) High Activation Energy NodeC EAS / DoM at C6 (Electrophilic Attack) NodeA->NodeC n-BuLi / TMEDA Directed Metalation NodeD Dibromo Scaffold (3,4-DiBr-8-Cl-5-OMe) NodeE Cross-Coupling at C4 (Suzuki/Stille) NodeD->NodeE Pd(0), Aryl-B(OH)2 Kinetic Control (80°C) NodeF Metalation at C3 (Br/Mg Exchange) NodeE->NodeF iPrMgCl·LiCl Regioselective Exchange NodeG Late-Stage SNAr at C8 (Orthogonal Reactivity) NodeF->NodeG Strong Nucleophiles Thermal Activation

Fig 1: Divergent regioselective pathways of mono- vs. poly-halogenated quinolines.

References

  • Knochel, P. et al. (2011). "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Beilstein Journal of Organic Chemistry, 7, 1261–1277. Available at:[Link]

  • Knochel, P. et al. (2007). "Multiple Regioselective Functionalizations of Quinolines via Magnesiations." Organic Letters, 9(24), 5031–5034. Available at:[Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 3,4-Dibromo-8-chloro-5-methoxyquinoline

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3,4-Dibromo-8-chloro-5-methoxyquinoline, a complex ha...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3,4-Dibromo-8-chloro-5-methoxyquinoline, a complex halogenated intermediate crucial in pharmaceutical synthesis. The purity of such intermediates is not merely a quality control checkpoint but a foundational pillar that dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] Weak analytical control at the intermediate stage can lead to the carryover of unidentified impurities, resulting in costly downstream rework and significant regulatory risks.[2]

We will detail a robust, validated reverse-phase HPLC (RP-HPLC) method, explaining the scientific rationale behind the selection of each parameter. Furthermore, this guide will objectively compare the validated HPLC method against alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE)—providing the experimental data and context necessary for researchers and drug development professionals to select the most appropriate analytical strategy for their specific needs.

The Lynchpin of Quality: HPLC Method Development & Validation

The development of an analytical method for a pharmaceutical intermediate should not be a generic application of a pre-existing protocol.[2] It must be a bespoke process, tailored to the unique physicochemical properties of the analyte. 3,4-Dibromo-8-chloro-5-methoxyquinoline is a polyhalogenated, non-polar molecule, which guides the strategic choices in our HPLC method development.

Rationale-Driven HPLC Method Design

The goal is to create a method that provides sharp, symmetrical peaks with excellent resolution between the main component and any potential process-related impurities or degradation products.

  • Column Chemistry: A C18 stationary phase was selected. The non-polar, octadecylsilyl groups provide strong hydrophobic interactions with the quinoline analyte, ensuring good retention and separation based on polarity.

  • Mobile Phase: A gradient elution using acetonitrile (ACN) and water was chosen. ACN is a common organic modifier in RP-HPLC, offering good elution strength and UV transparency.[3] A gradient is preferable to an isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime. A small amount of formic acid (0.1%) is added to the mobile phase to protonate any residual silanols on the stationary phase, thereby minimizing peak tailing and improving peak shape.

  • Detection: A Diode Array Detector (DAD) set at a wavelength of 254 nm is employed. This wavelength is a common choice for aromatic compounds and provides good sensitivity for the quinoline chromophore. The DAD allows for the acquisition of the full UV spectrum of each peak, which is invaluable for peak purity assessment.

Experimental Protocol: HPLC Purity Assay

This protocol details the validated method for quantifying the purity of 3,4-Dibromo-8-chloro-5-methoxyquinoline.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD.[3]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3,4-Dibromo-8-chloro-5-methoxyquinoline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

Method Validation: A System of Self-Verification

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4] The following validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines.[4][5][6][7]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Core Validation Parameters (ICH Q2) cluster_eval Evaluation & Reporting Dev Method Development Proto Write Validation Protocol Dev->Proto Prep Prepare Standards & Samples Proto->Prep SST System Suitability Testing Prep->SST Spec Specificity / Selectivity Data Data Analysis Spec->Data Lin Linearity & Range LOD LOD & LOQ Lin->LOD Acc Accuracy Acc->Data Prec Precision (Repeatability & Intermediate) Robust Robustness Prec->Robust LOD->Data Robust->Data SST->Spec SST->Lin SST->Acc SST->Prec SST->Data Report Validation Report Data->Report

Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][8]

    • Protocol: A solution of the main compound is spiked with known related substances and potential impurities. A placebo (matrix without the analyte) is also injected. The chromatograms are analyzed to ensure complete separation of the main peak from all impurities, with no interference at the analyte's retention time from the placebo.

    • Acceptance Criteria: The resolution between the analyte peak and the nearest impurity peak must be >2.0. The peak purity index (determined by DAD) must be >0.999.

  • Linearity and Range:

    • Protocol: A series of at least five concentrations are prepared, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each concentration is injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.[9] The y-intercept should not be significantly different from zero.

  • Accuracy (% Recovery):

    • Protocol: Accuracy is determined by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Nine determinations are made (3 concentrations, 3 replicates each). The percentage recovery is calculated.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[3]

  • Precision (Repeatability & Intermediate Precision):

    • Protocol:

      • Repeatability: Six replicate samples are prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: The repeatability test is duplicated by a different analyst on a different day, and potentially on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.

  • Robustness:

    • Protocol: Small, deliberate variations are made to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic). The effect on the results (e.g., retention time, peak area, resolution) is evaluated against the original method.

    • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by the minor changes.

Summary of Validation Data

The following table summarizes the expected performance of the validated HPLC method.

Validation ParameterResultAcceptance Criteria
Specificity Resolution > 2.5; Peak Purity > 0.999Resolution > 2.0; No interference
Linearity (r²) 0.9998≥ 0.999
Range 50 - 150 µg/mL80 - 120% of assay concentration[7]
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.45%≤ 2.0%
- Intermediate Precision0.82%≤ 2.0%
LOD 0.1 µg/mLSignal-to-Noise Ratio ≥ 3:1
LOQ 0.3 µg/mLSignal-to-Noise Ratio ≥ 10:1
Robustness PassedSystem suitability criteria met

Comparative Analysis of Alternative Purity Assessment Techniques

While HPLC is a cornerstone of pharmaceutical analysis, other techniques offer unique advantages and can provide complementary information.[10] The choice of method depends on the specific analytical challenge, such as the volatility of impurities, the need for structural confirmation, or throughput requirements.

Overview of Alternatives
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile and semi-volatile compounds.[11] Given the halogenated nature of the analyte, GC coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) can offer exceptional sensitivity.[11][12] However, a key consideration is the thermal stability of 3,4-Dibromo-8-chloro-5-methoxyquinoline; high temperatures in the GC injector could potentially cause degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a significant leap in analytical power.[13] While HPLC-UV can quantify impurities, LC-MS can provide the molecular weight and fragmentation data needed to identify them structurally.[14][15] This is indispensable for impurity profiling and understanding degradation pathways.

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[16] It offers very high separation efficiency, short analysis times, and minimal solvent consumption.[17] It is particularly advantageous for separating charged or highly polar compounds and can serve as a powerful orthogonal technique to HPLC.[18]

Head-to-Head Comparison Guide

The following table provides an objective comparison of these techniques for the purity analysis of 3,4-Dibromo-8-chloro-5-methoxyquinoline.

ParameterValidated HPLC-UV GC-MS LC-MS Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity.Same as HPLC, with mass-based detection providing structural information.Separation in a capillary based on the differential migration of charged species in an electric field.[16]
Applicability to Analyte Excellent. Ideal for non-volatile, moderately polar compounds.Good, with caution. Requires analyte to be thermally stable and sufficiently volatile.[11] Potential for on-column degradation.Excellent. Provides both separation and identification capabilities for a wide range of impurities.[13]Good. Can be adapted for neutral compounds using Micellar Electrokinetic Chromatography (MEKC).[16] Offers an orthogonal separation mechanism.
Selectivity & Identification Good selectivity based on retention time and UV spectra. Identification requires a reference standard.High selectivity. Provides definitive identification through mass spectral library matching.Superior. High selectivity from chromatography combined with definitive mass-based identification and structural elucidation (MS/MS).[15]Very High. Different separation principle provides orthogonal selectivity to HPLC.
Sensitivity Good (ng level).Excellent, especially for halogenated compounds with an ECD or MS detector (pg-fg level).[12]Excellent (pg-fg level).High, but can be limited by the small injection volume.
Quantitative Accuracy & Precision Excellent. Well-established for robust quantification. RSDs typically <2%.Good, but can be affected by matrix effects and thermal stability.Good, but often requires more complex calibration strategies (e.g., isotope dilution) for highest accuracy.Good, but can be more susceptible to variations in buffer composition and capillary surface, potentially leading to slightly lower precision than HPLC.
Key Advantages Robust, reliable, widely available, and cost-effective.High resolution for volatile impurities. Definitive identification.Provides molecular weight and structural information, crucial for unknown impurity identification.[14]Extremely high separation efficiency, fast analysis times, minimal solvent usage.[17]
Key Disadvantages Co-eluting peaks can be missed. Does not provide structural information on unknowns.Not suitable for non-volatile or thermally labile compounds.Higher instrument cost and complexity. Non-volatile buffers (e.g., phosphate) are not compatible.[15]Lower sample loading capacity. Can have lower reproducibility compared to HPLC.

Conclusion and Recommendations

The validated RP-HPLC method presented in this guide stands as a robust, accurate, and reliable primary technique for the routine purity assessment of 3,4-Dibromo-8-chloro-5-methoxyquinoline. Its adherence to ICH guidelines ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment.[19][20]

For comprehensive impurity profiling, especially during process development or stability studies where the identification of unknown impurities is critical, LC-MS is the recommended complementary technique.[2][13] It provides the structural insights that HPLC-UV lacks, allowing for a deeper understanding of the impurity landscape.

GC-MS should be considered as a valuable orthogonal technique, specifically for screening for volatile organic impurities or potential by-products that may not be amenable to LC analysis.[1][11] Finally, Capillary Electrophoresis offers a powerful alternative with a different separation mechanism, making it an excellent choice for cross-validation or for resolving challenging impurities that co-elute in HPLC.[18][21]

By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive analytical control strategy that ensures the quality, safety, and consistency of critical pharmaceutical intermediates.

References

  • Poole, C. F. (2008). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. SciSpace. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. FDA. Available at: [Link]

  • Holzgrabe, U., et al. (2015). Applications of Capillary Electrophoresis in Pharmaceutical Analysis. ResearchGate. Available at: [Link]

  • Peddio, G., & Bisceglia, F. (2023). Capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]

  • Gotti, R. (2005). Capillary electrophoresis in pharmaceutical analysis. PubMed - NIH. Available at: [Link]

  • Altria, K. D. (2012). Capillary Electrophoresis for Pharmaceutical Analysis. PubMed. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>? Chromatography Online. Available at: [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Phenomenex. Available at: [Link]

  • Rajmane, A. D., & Shinde, K. P. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. Element Lab Solutions. Available at: [Link]

  • Alaee, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Montalbetti, C. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi. Available at: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Chennaiah, M. (2022). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available at: [Link]

  • Yilmaz, H., & Yilmaz, V. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available at: [Link]

  • Ben-David, A., et al. (2010). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Postigo, C., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Available at: [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. Available at: [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. Available at: [Link]

Sources

Validation

Mass spectrometry validation techniques for 3,4-Dibromo-8-chloro-5-methoxyquinoline

Mass Spectrometry Validation Techniques for 3,4-Dibromo-8-chloro-5-methoxyquinoline: A Comparative Guide As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of validating highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation Techniques for 3,4-Dibromo-8-chloro-5-methoxyquinoline: A Comparative Guide

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of validating highly halogenated heterocyclic compounds. 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS: 1210112-69-8) represents a fascinating analytical target. Its structural complexity—featuring a basic quinoline core, an electron-donating methoxy group, and a dense array of halogens (two bromines and one chlorine)—demands a rigorous, multi-modal mass spectrometry (MS) approach.

This guide objectively compares Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the validation of this specific compound, providing the mechanistic causality behind experimental choices and self-validating protocols.

The Mechanistic Causality of the Isotopic Signature

Before selecting an instrument, one must understand the molecule's intrinsic mass signature. The presence of bromine and chlorine atoms creates a highly distinct, self-validating isotopic envelope[1].

Bromine exists naturally as two isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio[2]. Chlorine exists as ‘35Cl‘ and ‘37Cl‘ in an approximate 3:1 ratio[3]. When a molecule contains two bromines and one chlorine (Br₂Cl), the binomial expansion of their isotopic probabilities dictates the resulting mass spectrum cluster.

The theoretical relative abundance for the intact molecular ion cluster (M, M+2, M+4, M+6) is calculated by combining the 1:2:1 ratio of Br₂ with the 3:1 ratio of Cl. This yields an exact intensity ratio of 3 : 7 : 5 : 1 [4].

  • M (m/z ~349): ‘79Br2​‘ , ‘35Cl‘ (43% relative to base peak)

  • M+2 (m/z ~351): ‘79Br81Br‘ , ‘35Cl‘ + ‘79Br2​‘ , ‘37Cl‘ (100% - Base Peak)

  • M+4 (m/z ~353): ‘81Br2​‘ , ‘35Cl‘ + ‘79Br81Br‘ , ‘37Cl‘ (71%)

  • M+6 (m/z ~355): ‘81Br2​‘ , ‘37Cl‘ (14%)

Any MS method deployed must preserve and accurately report this 3:7:5:1 ratio to definitively confirm the compound's identity[5].

Platform Comparison: LC-ESI-HRMS vs. GC-EI-MS

The choice between LC-MS and GC-MS depends heavily on the ionization physics required for the analytical goal[6].

LC-ESI-HRMS (Soft Ionization)

Electrospray Ionization (ESI) is a "soft" ionization technique. Because the quinoline nitrogen is basic (pKa ~3-4)[7], it readily accepts a proton in an acidic mobile phase, forming a stable [M+H]⁺ adduct[8]. Using a Quadrupole Time-of-Flight (Q-TOF) analyzer provides exact mass measurements (mass error < 5 ppm), which is critical for ruling out isobaric interferences. ESI preserves the intact molecular envelope, making it the superior choice for confirming the exact molecular formula and the Br₂Cl isotopic signature.

GC-EI-MS (Hard Ionization)

Electron Ionization (EI) at 70 eV is a "hard" ionization technique. While 3,4-Dibromo-8-chloro-5-methoxyquinoline is sufficiently volatile and thermally stable for GC[9], the 70 eV electron beam induces significant fragmentation. The molecular radical cation M⁺• will be visible, but the spectrum will be dominated by diagnostic fragment ions resulting from the sequential loss of halogens (e.g., [M - Br]⁺,[M - Cl]⁺) and the methoxy methyl group ([M - CH₃]⁺)[10]. GC-MS is therefore the superior choice for structural elucidation and library matching.

Table 1: Comparative Performance Matrix
ParameterLC-ESI-HRMS (Q-TOF)GC-EI-MS (Single Quadrupole)
Primary Analyte Ion [M+H]⁺ (m/z 350, 352, 354, 356)M⁺• (m/z 349, 351, 353, 355)
Ionization Energy Low (Soft)High (70 eV, Hard)
Isotopic Fidelity Excellent (Intact Envelope)Good (Subject to fragmentation bias)
Key Fragmentation Minimal (unless MS/MS is used)Extensive (-Br•, -Cl•, -CH₃•)
Best Used For Exact mass confirmation, PurityStructural elucidation, Volatile impurities

Visualizing the Analytical Workflow

MS_Validation A 3,4-Dibromo-8-chloro-5-methoxyquinoline (MW ~351.4 g/mol) B Ionization Strategy Selection A->B C GC-EI-MS (Hard Ionization, 70 eV) B->C Volatile / Thermally Stable D LC-ESI-HRMS (Soft Ionization, Positive Mode) B->D High Sensitivity / Exact Mass E M+• Radical Cation Extensive Fragmentation (Loss of Br•, Cl•, CH3•) C->E F [M+H]+ Adduct Intact Molecular Envelope (High Mass Accuracy <5 ppm) D->F G Isotope Pattern Validation Br2Cl Signature (3:7:5:1 Ratio) E->G F->G

Caption: Logical workflow for selecting and validating MS techniques for halogenated quinolines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in system suitability criteria ensure that any deviation in the expected isotopic pattern flags a potential analytical error (e.g., detector saturation or co-elution)[11].

Protocol A: LC-ESI-HRMS Intact Mass Validation

Causality: We utilize a Phenyl-Hexyl column rather than a standard C18. The highly halogenated quinoline ring exhibits strong π−π interactions, and the phenyl phase provides superior selectivity and peak shape for aromatic heterocycles. Formic acid is added to drive the equilibrium toward the protonated [M+H]⁺ state.

  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL using Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography:

    • Column: Waters XBridge Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes at 0.3 mL/min.

  • MS Parameters (Q-TOF):

    • Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Mass Range: 100–1000 m/z.

  • System Validation Criteria:

    • Mass Accuracy: The monoisotopic peak ( ‘12C101​H779​Br235​Cl14N16O‘ ) must be observed at m/z 349.8581 ± 5 ppm.

    • Isotopic Fidelity: The observed M : M+2 : M+4 : M+6 ratio must match the theoretical 43 : 100 : 71 : 14 ratio within a ±5% tolerance.

Protocol B: GC-EI-MS Structural Elucidation

Causality: Because halogens and methoxy groups can interact with active sites in the GC inlet (causing peak tailing or degradation), a highly deactivated inlet liner and a non-polar stationary phase are strictly required[12].

  • Sample Preparation: Dissolve the sample in GC-grade Ethyl Acetate to a concentration of 10 µg/mL. (Avoid halogenated solvents like DCM to prevent solvent-induced background interference in the halogen mass regions).

  • Chromatography:

    • Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase.

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Parameters (Single Quadrupole):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 50–500 m/z.

  • System Validation Criteria:

    • Molecular Ion: Observation of the M⁺• cluster starting at m/z 348.8.

    • Diagnostic Fragments: The spectrum must contain a prominent [M - Br]⁺ cluster (m/z ~269.9, showing a 1Br1Cl isotopic pattern of 3:4:1) and an [M - CH₃]⁺ peak resulting from the cleavage of the methoxy ether linkage.

References

  • Isotopes in Mass Spectrometry - Chemistry Steps chemistrysteps.com [Link]

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics nih.gov[Link]

  • 5.2 Mass Spectrometry - Chemistry LibreTexts libretexts.org[Link]

  • M+1 & M+2 Peaks - CIE A Level Chemistry Revision Notes savemyexams.com[Link]

  • A Method for Analyzing A + 2 Isotope Patterns for Use in Undergraduate Organic Courses acs.org[Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry emerypharma.com[Link]

  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. resolvemass.ca [Link]

  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? patsnap.com[Link]

  • The Difference Between GC/MS and LC/MS Systems conquerscientific.com[Link]

Sources

Comparative

Structural Confirmation of 3,4-Dibromo-8-chloro-5-methoxyquinoline: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Executive Summary The structural elucidation of heavily substituted, halogen-rich heterocycles is a notorious bottleneck in drug development and synthetic chemistry. For complex intermediates like 3,4-Dibromo-8-chloro-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heavily substituted, halogen-rich heterocycles is a notorious bottleneck in drug development and synthetic chemistry. For complex intermediates like 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS: 1210112-69-8) , traditional spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) often yield ambiguous results regarding regiochemistry. This guide objectively compares the analytical performance of Single Crystal X-Ray Diffraction (SCXRD) against conventional spectroscopic alternatives, demonstrating why SCXRD is the gold-standard technique for the definitive 3D structural confirmation of polyhalogenated quinolines[1].

The Mechanistic Challenge: Why Spectroscopic Methods Fall Short

To understand why SCXRD is necessary, we must first analyze the physical limitations of NMR when applied to 3,4-dibromo-8-chloro-5-methoxyquinoline.

The Proton Deficiency Problem

Standard 2D NMR techniques (HSQC, HMBC, NOESY) rely on through-bond or through-space magnetization transfer originating from protons. In this specific quinoline derivative, the core is nearly devoid of protons—only positions C-2, C-6, and C-7 possess hydrogen atoms. The contiguous block of fully substituted quaternary carbons (C-3, C-4, C-4a, C-5, C-8, C-8a) creates a "silent zone" in NMR. Because HMBC correlations typically do not extend reliably beyond three bonds, definitively placing the two bromine atoms at C-3 and C-4 versus other potential regioisomeric arrangements becomes highly speculative.

The HALA Effect (Heavy-Atom Effect on Light-Atom Shielding)

Even if 13C NMR signals are obtained for the quaternary carbons, their chemical shifts cannot be reliably predicted using standard additivity rules. Heavy halogens, particularly Bromine, possess large electron clouds that induce strong spin-orbit (SO) coupling. This relativistic phenomenon, known as the SO-HALA effect, propagates to adjacent 13C nuclei, causing anomalous, non-linear upfield shifts [2]. Consequently, empirical 13C NMR predictions fail, rendering carbon chemical shifts untrustworthy for definitive regioisomer assignment.

Single Crystal X-Ray Diffraction: The Definitive Solution

While NMR struggles with heavy halogens, SCXRD thrives on them. X-rays scatter by interacting with electron clouds; therefore, the heavy bromine (35 electrons) and chlorine (17 electrons) atoms act as massive scattering centers [3].

Mechanistic Advantage: In SCXRD, these heavy halogens dominate the initial electron density map. This allows crystallographic software to easily bypass the "phase problem" using intrinsic phasing methods. Once the heavy atoms are anchored in 3D space, the lighter carbon, nitrogen, and oxygen atoms are rapidly located in the residual electron density map. The result is an unambiguous, absolute spatial mapping of the molecule that definitively confirms the regiochemistry of the halogens on the quinoline scaffold without relying on theoretical chemical shift predictions [1].

Comparative Performance Analysis

The following table summarizes the objective performance of SCXRD compared to NMR and HRMS for the structural confirmation of heavily halogenated heterocycles.

Analytical FeatureSingle Crystal X-Ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spec (HRMS)
Primary Data Output 3D atomic coordinates, bond lengths, and anglesChemical environment and scalar couplingsExact molecular mass and elemental formula
Regioisomer Resolution Absolute and unambiguous Highly ambiguous for contiguous quaternary carbonsCannot distinguish regioisomers
Impact of Heavy Halogens Enhances data (strong anomalous scatterers aid phasing)Degrades data (HALA effect causes anomalous 13C shifts)Provides characteristic isotopic distribution patterns
Sample State Single crystal (Solid state)Solution (Liquid state)Ionized gas phase
Sample Recovery Non-destructive (Fully recoverable)Non-destructive (Fully recoverable)Destructive

Self-Validating Experimental Protocols for SCXRD

To ensure scientific integrity, the following SCXRD workflow is designed as a self-validating system. Every step includes a physical or computational checkpoint to verify data quality before proceeding.

Protocol 1: Single Crystal Growth via Vapor Diffusion
  • Causality: 3,4-Dibromo-8-chloro-5-methoxyquinoline is a rigid, hydrophobic molecule. Fast evaporation often leads to kinetic trapping and amorphous powders. Vapor diffusion forces a slow, thermodynamically controlled reduction in solubility, promoting highly ordered crystal nucleation.

  • Step-by-Step:

    • Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner vial.

    • Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of pentane (antisolvent).

    • Seal the outer vial tightly and leave undisturbed at 20°C for 48–72 hours.

  • Validation Checkpoint: Extract a crystal and examine it under a polarized light microscope. Complete, uniform extinction of light upon rotating the polarizer by 90° confirms a single, untwinned crystal lattice suitable for diffraction.

Protocol 2: Data Collection
  • Causality: The crystal must be cooled to minimize atomic thermal vibrations (Debye-Waller factors). Lower thermal motion sharpens the diffraction spots and vastly improves high-angle resolution, which is critical for resolving the exact bond lengths of the C-Br and C-Cl bonds.

  • Step-by-Step:

    • Coat the validated crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen loop.

    • Transfer to a diffractometer (e.g., Rigaku or Agilent) equipped with a Cryostream set to 100–150 K [4].

    • Utilize Cu-Kα radiation ( λ = 1.54184 Å) to maximize the anomalous scattering signal of the halogens.

  • Validation Checkpoint: Evaluate the initial diffraction frames. The presence of sharp, well-defined diffraction spots extending to high resolution edges (with an intensity-to-noise ratio I/σ>3 ) confirms the viability of the dataset.

Protocol 3: Phase Solution and Refinement
  • Causality: Solving the structure requires overcoming the phase problem. Using modern intrinsic phasing algorithms, the heavy halogens are located first, providing the phases needed to calculate the electron density of the rest of the quinoline ring.

  • Step-by-Step:

    • Process the raw diffraction frames to generate an HKL file (reflections and intensities).

    • Import the data into the Olex2 graphical interface [5].

    • Solve the structure using SHELXT (intrinsic phasing). The Br and Cl atoms will appear as the highest peaks.

    • Assign the remaining C, N, and O atoms. Apply anisotropic displacement parameters to all non-hydrogen atoms.

    • Refine the structure using full-matrix least-squares on F2 via SHELXL [4][5].

  • Validation Checkpoint: The protocol validates itself through convergence metrics. A successful, unambiguous structure will yield an R1​ factor < 0.05, a wR2​ factor < 0.15, and a Goodness-of-Fit ( S ) near 1.0. Furthermore, the residual electron density map must be flat (highest peak < 1.0 e /ų), confirming no atoms were missed or misassigned.

Structural Validation Workflow

The following logic diagram illustrates the decision-making process for structural confirmation, highlighting the transition from spectroscopic ambiguity to crystallographic certainty.

G N1 Synthesis of 3,4-Dibromo-8-chloro -5-methoxyquinoline N2 Initial Screening (HRMS & 1H/13C NMR) N1->N2 N3 Ambiguity Detected? (HALA Effect / Lack of Protons) N2->N3 N4 Single Crystal Growth (Slow Vapor Diffusion) N3->N4 Yes (Regioisomer uncertainty) N5 SCXRD Data Collection (Cryogenic Cooling to 150K) N4->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL via Olex2) N5->N6 N7 Unambiguous 3D Structure (Absolute Connectivity Confirmed) N6->N7

Workflow for structural validation of heavily halogenated quinolines using SCXRD.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations ACS Omega[Link]

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances MDPI - Magnetochemistry[Link]

  • Teaching Single Crystal X-ray Crystallography in the Undergraduate Classroom with Sugar and Epsom Salt Journal of Chemical Education - ACS Publications[Link]

  • OLEX2: A complete structure solution, refinement and analysis program Journal of Applied Crystallography / ResearchGate[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of Polyhalogenated Quinolines

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of 3,4-Dibromo-8-chloro-5-methoxyquinoline in a professional laboratory setting. Focus Compound: 3,4-Dibromo-8-chloro-5-methoxyqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of 3,4-Dibromo-8-chloro-5-methoxyquinoline in a professional laboratory setting.

Focus Compound: 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS: 1210112-69-8)

As a heavily halogenated N-heterocycle, 3,4-Dibromo-8-chloro-5-methoxyquinoline presents specific logistical and environmental challenges at the end of its experimental lifecycle[1]. Improper disposal of polyhalogenated compounds can lead to severe environmental contamination and, if incinerated at incorrect temperatures, the generation of highly toxic byproducts such as halogenated dioxins and furans.

This guide outlines the critical causality behind proper segregation, containment, and institutional disposal protocols required for drug development professionals and synthetic chemists handling this class of compounds.

Chemical Profile & Hazard Causality

Before initiating disposal, it is critical to understand why this compound requires specialized waste streams. The presence of two bromine atoms and one chlorine atom on the quinoline core significantly alters its physical properties and degradation pathways compared to non-halogenated analogs.

Quantitative Data & Classification
Property / ParameterValue / DesignationOperational Implication
IUPAC Name 3,4-Dibromo-8-chloro-5-methoxyquinolineDefines structural halogens (Br, Cl)[1].
CAS Registry Number 1210112-69-8Essential for accurate EHS waste manifesting[1].
Chemical Formula C₁₀H₆Br₂ClNOHigh halogen-to-carbon ratio dictates disposal path.
Waste Stream Category Halogenated Organic Waste CRITICAL: Must not be mixed with non-halogenated solvents.
Combustion Byproducts COₓ, NOₓ, HCl, HBr, trace dioxinsRequires high-temperature incineration with flue gas scrubbing.

The Causality of Halogenated Waste Segregation

In laboratory waste management, mixing 3,4-Dibromo-8-chloro-5-methoxyquinoline with standard non-halogenated organic waste (like ethanol or acetone) is a severe compliance and safety violation.

The Mechanistic Reason: Standard institutional incinerators operate at temperatures sufficient to combust hydrocarbons into CO₂ and H₂O. However, polyhalogenated compounds require specialized, ultra-high-temperature incineration (typically >1100°C) with extended residence times. If this compound is burned in a standard incinerator, the incomplete combustion of the brominated and chlorinated rings can synthesize polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs)—some of the most toxic synthetic compounds known. Furthermore, the combustion releases hydrogen chloride (HCl) and hydrogen bromide (HBr) gases, which require specialized alkaline scrubbers in the exhaust flues to prevent corrosive acid rain emissions.

Step-by-Step Disposal Methodology

This protocol must be executed within a certified chemical fume hood, utilizing appropriate Personal Protective Equipment (PPE): nitrile or neoprene gloves (consult breakthrough times if in solution), safety goggles, and a flame-resistant lab coat.

Step 1: State Verification and Quenching
  • Solid State: If the compound is a dry powder, do not attempt to dissolve it solely for disposal unless required by your Environmental Health and Safety (EHS) department. Dissolving increases the total volume of hazardous waste.

  • Solution State: If the compound is dissolved in a solvent (e.g., Dichloromethane, DMSO), ensure all active reactions (if it was part of a reaction mixture) are fully quenched and cooled to ambient temperature before transferring to a waste receptacle.

Step 2: Primary Containment (Segregation)
  • Transfer the material into a designated Halogenated Organic Waste container.

  • Causality Check: Ensure the container is made of high-density polyethylene (HDPE) or glass, as these materials resist degradation by halogenated organics.

  • Never fill the container beyond 80% capacity to allow for vapor expansion, and utilize a vented cap if the waste mixture has the potential to off-gas.

Step 3: Secondary Containment
  • Place the primary waste container inside a secondary containment tray.

  • Causality Check: In the event of primary container failure, secondary containment prevents the halogenated mixture from entering laboratory drains, which would constitute an uncontrolled environmental release.

Step 4: GHS Labeling & EHS Manifesting
  • Affix a hazardous waste label immediately upon adding the first drop/grain of waste.

  • Explicitly list "3,4-Dibromo-8-chloro-5-methoxyquinoline" and its CAS (1210112-69-8) on the manifest[1]. Note the approximate concentration if in solution.

  • Check the boxes for: Toxic, Halogenated, and Environmentally Hazardous.

Step 5: Institutional Transfer
  • Submit a waste pickup request to your institutional EHS department or licensed hazardous waste contractor. Do not transport hazardous waste in personal vehicles or through public, non-freight elevators.

Disposal Workflow Visualization

The following diagram maps the logical progression of the compound from the laboratory bench to final destruction, highlighting the critical transition from local containment to licensed EHS handling.

DisposalWorkflow Start Waste Generation: 3,4-Dibromo-8-chloro- 5-methoxyquinoline Segregation Waste Segregation: Halogenated Organic Stream Start->Segregation Containment Primary Containment: HDPE/Glass Jug with Vented Cap Segregation->Containment Secondary Secondary Containment: Spill Tray / Fume Hood Containment->Secondary Labeling GHS Labeling: Halogenated, Toxic, Environmental Hazard Secondary->Labeling EHSTransfer EHS Transfer: Licensed Hazardous Waste Contractor Labeling->EHSTransfer Incineration Final Destruction: High-Temp Incineration with Gas Scrubbing EHSTransfer->Incineration

Caption: Institutional disposal workflow for polyhalogenated quinoline derivatives.

References

Sources

Handling

Standard Operating Procedure &amp; Safety Logistics: Handling 3,4-Dibromo-8-chloro-5-methoxyquinoline

As a Senior Application Scientist, I approach the handling of 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS: 1210112-69-8) not merely as a routine laboratory task, but as a highly controlled operation requiring stringent...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 3,4-Dibromo-8-chloro-5-methoxyquinoline (CAS: 1210112-69-8) not merely as a routine laboratory task, but as a highly controlled operation requiring stringent logistical discipline. To build a truly safe laboratory environment, researchers must understand the causality behind safety protocols rather than just following a checklist.

This guide provides a self-validating, step-by-step operational plan designed to protect drug development professionals from the specific mechanistic hazards of polyhalogenated heterocycles.

Scientific Rationale & Hazard Causality (E-E-A-T)

The toxicity of 3,4-Dibromo-8-chloro-5-methoxyquinoline is dictated by its highly functionalized molecular architecture. The quinoline scaffold is a well-documented DNA intercalator and potential hepatotoxin [1]. However, the addition of heavy halogens (two bromines at the 3,4-positions and a chlorine at the 8-position) fundamentally alters its physicochemical behavior:

  • Extreme Lipophilicity (LogP > 4.0): The heavy halogenation drastically increases the molecule's ability to dissolve in fats. If this compound contacts unprotected skin, it rapidly penetrates the lipid bilayer, leading to systemic bioaccumulation.

  • Electrophilic Reactivity: The electron-withdrawing nature of the halogens renders the quinoline ring highly electrophilic. This makes the molecule susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) reactions with biological nucleophiles, such as cellular thiols and skin proteins. This covalent binding (haptenization) is the primary mechanism behind severe contact dermatitis and sensitization[2].

Because of these mechanisms, standard Level 1 laboratory PPE is insufficient. We must implement a defense-in-depth strategy to intercept these specific exposure vectors.

Table 1: Physicochemical & Hazard Profile
Property / HazardValue / DescriptionOperational Implication
Molecular Formula C10​H6​Br2​ClNO Heavy halogenation requires strictly segregated disposal protocols.
Molecular Weight 351.42 g/mol High density; fine crystalline powders pose severe aerosolization risks.
Lipophilicity (LogP) > 4.0 (Estimated)Rapid dermal absorption; standard latex gloves offer zero protection.
Primary Hazard Class Acute Toxicity, Severe IrritantRequires full barrier protection and respiratory safeguards.

Quantitative Glove Material Selection

When handling polyhalogenated compounds, particularly when dissolved in carrier solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the solvent acts as a "Trojan Horse," pulling the toxicant through porous glove materials.

Table 2: Quantitative Glove Breakthrough Times (Halogenated Solvents/Aromatics)
Glove MaterialThickness (mil)Breakthrough Time (min)Degradation RatingApplication Recommendation
Latex / Natural Rubber 4 - 8< 5 minsSevereDO NOT USE under any circumstances.
Standard Nitrile 4 - 5~ 10 - 15 minsModerateUse only as a tactile inner layer.
Heavy-Duty Neoprene 15 - 20> 120 minsExcellentPrimary outer layer for bulk powder handling.
Viton / Butyl Rubber 10 - 15> 240 minsExcellentMandatory for prolonged solvent-based synthesis.

Exposure Mitigation & Workflow Visualization

The following diagram maps the mechanistic exposure vectors of 3,4-Dibromo-8-chloro-5-methoxyquinoline directly to our mandated PPE interventions.

Workflow cluster_Hazards Exposure Vectors cluster_PPE Mandatory PPE Interventions cluster_Outcomes Mitigated Risks Compound 3,4-Dibromo-8-chloro -5-methoxyquinoline Inhalation Aerosol/Dust Inhalation Compound->Inhalation Dermal Dermal Absorption (Lipophilic) Compound->Dermal Ocular Ocular Irritation Compound->Ocular Respirator N95/P100 Respirator or Fume Hood Inhalation->Respirator Intercepted by Gloves Double Nitrile/ Neoprene Gloves Dermal->Gloves Intercepted by Goggles Fitted Splash Goggles + Face Shield Ocular->Goggles Intercepted by RespProtect Prevents Respiratory Tract Damage Respirator->RespProtect SkinProtect Blocks Systemic Bioaccumulation Gloves->SkinProtect EyeProtect Prevents Corneal Abrasion/Burns Goggles->EyeProtect

Figure 1: Exposure vectors and mandatory PPE interventions for polyhalogenated quinolines.

Step-by-Step Operational Methodologies

To comply with the[3], all handling must occur within a self-validating system of engineering controls.

Protocol A: PPE Donning & Verification

Causality: Double-gloving creates a fail-safe. If the outer layer suffers a micro-puncture or chemical degradation, the inner layer provides crucial minutes to safely abort the procedure.

  • Inner Barrier: Don a pair of 4-5 mil nitrile gloves. Inspect for micro-tears.

  • Body Protection: Wear a fully buttoned, flame-resistant (FR) lab coat. Ensure the cuffs are tucked under the inner nitrile gloves to prevent wrist exposure.

  • Outer Barrier: Don heavy-duty Neoprene (or Viton) gloves over the inner layer.

  • Ocular Protection: Don ANSI Z87.1-certified indirect-vent splash goggles. Standard safety glasses with side shields are inadequate against fine, highly irritating halogenated dusts.

  • Respiratory Protection: If weighing bulk powder outside a localized exhaust environment, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Protocol B: Weighing and Reaction Setup

Causality: Static electricity generated by standard plastic weigh boats can cause fine halogenated powders to violently aerosolize, bypassing standard ventilation.

  • Ventilation Check: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Lower the sash to the designated operational height.

  • Anti-Static Transfer: Place an anti-static weighing boat (or glass weigh paper) onto the balance inside the fume hood or vented balance enclosure.

  • Dispensing: Using a grounded stainless-steel spatula, carefully transfer the 3,4-Dibromo-8-chloro-5-methoxyquinoline.

  • Solubilization: Dissolve the compound in the designated solvent strictly inside the fume hood. Warning: Once in solution, the dermal absorption risk multiplies. If your outer gloves contact the solution, immediately remove them, wash the inner gloves, and don a fresh outer pair.

Disposal & Decontamination Plan

Polyhalogenated quinolines are highly persistent in the environment and must be treated as acute hazardous waste.

Protocol C: Step-by-Step Waste Segregation & Spill Response
  • Waste Segregation: Collect all reaction filtrates, used TLC plates, and contaminated Kimwipes in a dedicated, clearly labeled container. Never mix halogenated waste with standard non-halogenated organic waste (e.g., acetone, ethanol), as this complicates incineration and violates EPA regulations.

  • Labeling: Label the container with the exact chemical constituents: "Hazardous Waste: Contains 3,4-Dibromo-8-chloro-5-methoxyquinoline,[Solvent Name]".

  • Secondary Containment: Store the waste container in a high-density polyethylene (HDPE) secondary spill tray to prevent environmental release in case of primary container failure.

  • Dry Spill Response: In the event of a dry powder spill, do not sweep , as this aerosolizes the toxicant. Cover the spill with damp absorbent pads to suppress dust. Carefully scoop the pads into a hazardous waste bag, and wash the affected area with a surfactant-based alkaline cleaner to neutralize residual electrophilic species.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7047, Quinoline." PubChem, [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Chemical Safety Publications, [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories - 29 CFR 1910.1450." United States Department of Labor, [Link]

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